Olanzapine-d4
Description
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Properties
Molecular Formula |
C17H20N4S |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i9D2,10D2 |
InChI Key |
KVWDHTXUZHCGIO-YQUBHJMPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Deuterated Olanzapine for Use as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of deuterated olanzapine (B1677200), specifically focusing on its preparation for use as an internal standard in analytical applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The synthesis of a stable isotope-labeled internal standard is crucial for accurate quantification of the active pharmaceutical ingredient in biological matrices. This document outlines a viable synthetic pathway, detailed experimental protocols, and the metabolic context of olanzapine.
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. For pharmacokinetic and bioequivalence studies, a reliable internal standard is essential for accurate quantification of olanzapine in biological samples. Deuterated analogs of olanzapine, such as Olanzapine-d3, serve as ideal internal standards because they co-elute with the analyte but are distinguishable by mass spectrometry due to their mass difference. This guide will focus on the synthesis of Olanzapine-d3.
Synthetic Pathway Overview
The synthesis of Olanzapine-d3 can be achieved by modifying the established synthetic routes of olanzapine. The key strategy involves the introduction of deuterium (B1214612) atoms at a late stage of the synthesis to ensure isotopic stability and minimize potential kinetic isotope effects during sample preparation and analysis. The most common approach for olanzapine synthesis involves the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine with N-methylpiperazine. To synthesize Olanzapine-d3, a deuterated version of N-methylpiperazine, specifically N-methyl-d3-piperazine, is utilized.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of Olanzapine-d3.
Experimental Protocols
Synthesis of N-methyl-d3-piperazine
This protocol describes the synthesis of the deuterated building block, N-methyl-d3-piperazine, from piperazine and iodomethane-d3.
Reaction:
Experimental Procedure:
-
A mixture of piperazine (10.0 g, 116.1 mmol) and piperazine dihydrochloride (B599025) (18.45 g, 116 mmol) in a 5:1 solution of ethanol (B145695) and deuterium oxide (60 mL) is heated at reflux for approximately 1 hour.
-
The mixture is then cooled to 0°C.
-
Iodomethane-d3 (8.85 mL, 92.9 mmol) is added dropwise to the cooled mixture.
-
The reaction mixture is stirred at ambient temperature for 90 minutes.
-
After stirring, the mixture is cooled again to 0°C and the pH is adjusted to approximately 9.0 using a 2N sodium hydroxide (B78521) solution.
-
The product is extracted using standard extractive work-up procedures.
-
The crude product is purified by distillation at 120-130°C to yield N-methyl-d3-piperazine as a colorless liquid.[3]
Quantitative Data:
| Parameter | Value |
| Yield | 58.3%[3] |
| Purity | High (as determined by NMR and MS) |
| Appearance | Colorless liquid[3] |
Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine
This section details the synthesis of the core heterocyclic intermediate.
Reaction Scheme:
-
2-Amino-5-methylthiophene-3-carbonitrile + 2-Fluoronitrobenzene → 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile
-
5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile → 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine
Experimental Procedure:
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, place 10.0 g (0.0386 mol) of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile and 100 mL of ethanol.
-
Stir the mixture at 50°C for 30 minutes.
-
Add 7.4 g (0.062 mol) of tin powder and 84 mL of 4M hydrochloric acid to the mixture.
-
Raise the temperature of the reaction mixture to 85°C and continue stirring for an additional 4 hours.
-
Cool the mixture to 25°C and stir for another 8 hours, which will lead to the precipitation of a solid.[4]
-
The solid is collected by filtration to yield the hydrochloride salt of the product.
Quantitative Data:
| Parameter | Value |
| Yield | Not explicitly stated, but described as a practical synthesis. |
| Purity | High (suitable for subsequent steps) |
| Appearance | Solid precipitate |
Synthesis of Olanzapine-d3
This final step involves the condensation of the core intermediate with the deuterated piperazine derivative.
Reaction:
Experimental Procedure:
-
A three-necked round-bottom flask is charged with 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine hydrochloride (5.0 g, 0.0188 mol), N-methyl-d3-piperazine, and anhydrous dimethyl sulfoxide (B87167) (30.0 mL).
-
The reaction mixture is stirred at 112-115°C for 16 hours under a continuous flow of nitrogen.[5][6]
-
The reaction progress is monitored by HPLC.
-
Upon completion, the reaction mixture is worked up to isolate the crude Olanzapine-d3.
-
Purification can be achieved by recrystallization from a suitable solvent such as acetonitrile.
Quantitative Data:
| Parameter | Value |
| Yield | 72% - 89% (reported for non-deuterated synthesis)[7] |
| Purity | >99% (by HPLC) |
| Appearance | Yellowish solid |
Metabolic Pathway of Olanzapine
Understanding the metabolism of olanzapine is crucial for interpreting pharmacokinetic data. Olanzapine is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) system, with CYP1A2 being the major enzyme involved, and CYP2D6 playing a lesser role.[1][8] The main metabolic pathways are N-demethylation and hydroxylation, followed by glucuronidation.
The major metabolites include 4'-N-desmethyl olanzapine and 10-N-glucuronide, which are pharmacologically inactive.[8] Other minor metabolic routes include oxidation of the thiophene (B33073) ring and N-oxidation of the piperazine ring.
Caption: Major metabolic pathways of olanzapine.
Conclusion
This technical guide provides a detailed framework for the synthesis of deuterated olanzapine, specifically Olanzapine-d3, for its application as an internal standard. The outlined synthetic route is based on established chemical principles and utilizes a key deuterated intermediate, N-methyl-d3-piperazine. The provided experimental protocols and quantitative data offer a solid foundation for researchers and scientists in the field of drug development and analysis. A thorough understanding of olanzapine's metabolism, as depicted in the pathway diagram, is also essential for the accurate interpretation of analytical results.
References
- 1. Olanzapine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. N-METHYL-D3-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US7297789B2 - Process of preparation of olanzapine form I - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to Olanzapine-d4: Chemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and analytical considerations for Olanzapine-d4, a deuterated isotopologue of the atypical antipsychotic drug Olanzapine (B1677200). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analyses, and the development of analytical methodologies.
Chemical Structure and Molecular Properties
This compound is a stable, isotopically labeled form of Olanzapine, where four hydrogen atoms have been replaced by deuterium (B1214612). This substitution is typically on the N-methyl group of the piperazine (B1678402) ring, a common site for metabolic activity. The presence of deuterium atoms makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.
The core structure of Olanzapine is a thienobenzodiazepine derivative.[1] Its chemical name is 2-methyl-4-(4-methyl-d3-piperazin-1-yl)-10H-thieno[2,3-b][2][3]benzodiazepine, with an additional deuterium atom typically on the methyl group at position 2.
Table 1: Chemical and Molecular Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₆D₄N₄S | [2] |
| Molecular Weight | 316.46 g/mol | [2] |
| Monoisotopic Mass | 316.1659 Da | |
| CAS Number | 1252611-62-3 (for d4 at the N-methyl and adjacent methylene) | |
| Appearance | Typically a yellow crystalline powder | [4] |
| Solubility | Practically insoluble in water | [5] |
Synthesis of this compound: An Overview
To introduce the deuterium labels, a deuterated version of N-methylpiperazine, specifically N-methyl-d3-piperazine, would be utilized in the final condensation step. Further deuteration on the piperazine ring can be achieved through various established deuteration techniques prior to the condensation reaction.
A plausible, generalized experimental workflow for the synthesis is outlined below.
Mechanism of Action and Receptor Interactions
Olanzapine exerts its antipsychotic effects through a complex interaction with a wide range of neurotransmitter receptors.[1][7] It is a potent antagonist at dopamine (B1211576) (D₁, D₂, D₃, D₄) and serotonin (B10506) (5-HT₂ₐ, 5-HT₂c, 5-HT₃, 5-HT₆) receptors.[7] Its higher affinity for 5-HT₂ₐ receptors compared to D₂ receptors is a characteristic feature of atypical antipsychotics and is thought to contribute to its lower incidence of extrapyramidal side effects.[2]
The therapeutic efficacy of Olanzapine in schizophrenia is believed to be mediated by its combined antagonist activity at D₂ receptors in the mesolimbic pathway and 5-HT₂ₐ receptors in the frontal cortex.[7][8]
Table 2: Receptor Binding Affinities (Ki, nM) of Olanzapine
| Receptor | Ki (nM) | Reference(s) |
| Dopamine D₁ | 31 | [9] |
| Dopamine D₂ | 11 | [9] |
| Dopamine D₄ | 27 | [9] |
| Serotonin 5-HT₂ₐ | 4 | [9] |
| Serotonin 5-HT₂c | 11 | [9] |
| Serotonin 5-HT₃ | 57 | [9] |
| Histamine H₁ | 7 | [9] |
| Muscarinic M₁ | 2.5 | [9] |
| α₁-Adrenergic | 19 | [9] |
The following diagram illustrates the primary signaling pathways affected by Olanzapine's antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Analytical Methodologies
Due to its isotopic stability and identical chemical properties to the parent drug, this compound is an indispensable tool in quantitative bioanalysis. The most common application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of Olanzapine concentrations in biological matrices such as plasma, serum, and urine.[9][10]
Experimental Protocol: Quantification of Olanzapine using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the analysis of Olanzapine in human plasma. Optimization of specific parameters will be required for individual laboratory setups.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Olanzapine: Q1/Q3 (e.g., m/z 313.1 -> 256.1)
-
This compound: Q1/Q3 (e.g., m/z 317.1 -> 260.1)
-
The following diagram illustrates the general workflow for a typical bioanalytical experiment utilizing this compound.
Conclusion
This compound is a critical tool for researchers and drug development professionals. Its well-defined chemical structure and molecular weight, coupled with its utility as an internal standard, enable accurate and precise quantification of Olanzapine in complex biological matrices. The information provided in this guide serves as a foundational resource for the design and execution of experiments involving this important deuterated compound.
References
- 1. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 2. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 3. droracle.ai [droracle.ai]
- 4. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111484460A - Synthetic method of olanzapine related substance compound I and compound II - Google Patents [patents.google.com]
- 6. WO2007054750A2 - Process for the preparation of olanzapine - Google Patents [patents.google.com]
- 7. apexbt.com [apexbt.com]
- 8. Chronic olanzapine activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olanzapine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physicochemical Properties of Deuterated Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated olanzapine (B1677200). The strategic replacement of hydrogen with deuterium (B1214612) atoms can significantly alter a drug's metabolic profile, potentially leading to an improved pharmacokinetic and safety profile. This document delves into the key physicochemical characteristics of deuterated olanzapine variants, offering valuable data and methodologies for researchers and professionals in the field of drug development.
Chemical Structure and Properties
Deuteration of olanzapine typically involves the substitution of hydrogen atoms with deuterium on the N-methyl group of the piperazine (B1678402) ring (Olanzapine-d3) or on the piperazine ring itself (Olanzapine-d8). These modifications are intended to slow down metabolism mediated by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are involved in the N-demethylation and hydroxylation of olanzapine.
Table 1: General Properties of Deuterated Olanzapine
| Property | Olanzapine-d3 | Olanzapine-d8 | Non-Deuterated Olanzapine |
| IUPAC Name | 2-methyl-4-(4-(methyl-d3)-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine | 2-methyl-4-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-10H-thieno[2,3-b][1][2]benzodiazepine | 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine |
| Molecular Formula | C₁₇H₁₇D₃N₄S | C₁₇H₁₂D₈N₄S | C₁₇H₂₀N₄S |
| Molecular Weight | 315.45 g/mol [3] | 320.48 g/mol | 312.44 g/mol [1] |
| Appearance | Yellow to Brown Solid | Crystalline solid | Yellow crystalline solid |
| Melting Point | 188-190 °C | Not explicitly reported, but expected to be similar to olanzapine (195 °C) | 195 °C[1][4] |
Solubility
The solubility of a drug is a critical factor influencing its absorption and bioavailability. The solubility of deuterated olanzapine has been determined in various solvents.
Table 2: Solubility of Deuterated Olanzapine
| Solvent | Olanzapine-d3 Solubility | Olanzapine-d8 Solubility |
| Chloroform | Slightly Soluble | Not explicitly reported |
| Methanol | Slightly Soluble (Heated) | Not explicitly reported |
| DMSO | Not explicitly reported | 15 mg/mL |
| DMF | Not explicitly reported | 20 mg/mL |
| Ethanol | Not explicitly reported | 1 mg/mL |
| Reference | [5] |
Polymorphism
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's stability, solubility, and bioavailability. Olanzapine is known to exhibit multiple polymorphic forms. While specific studies on the polymorphism of deuterated olanzapine are not widely available, the analytical techniques used to study olanzapine's polymorphs are directly applicable.
Key Polymorphic Forms of Olanzapine:
-
Form I: The metastable form.
-
Form II: The stable form.[6]
-
Other forms (III, IV, V) and various solvates have also been reported.[7]
Stability
The stability of a drug substance is crucial for its shelf-life and therapeutic efficacy. Studies on non-deuterated olanzapine indicate its sensitivity to temperature and moisture, with the major degradation product being 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one.[8] Long-term stability studies have shown that olanzapine in serum is stable for extended periods when stored at low temperatures (-20°C and -80°C).[9] It is anticipated that deuterated olanzapine would exhibit a similar stability profile.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of deuterated olanzapine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and the location of deuterium substitution. In the ¹H NMR spectrum of Olanzapine-d3, the signal corresponding to the N-methyl protons would be absent. For Olanzapine-d8, the signals for the piperazine ring protons would be absent.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the level of deuteration. The molecular ion peak in the mass spectrum will be shifted according to the number of deuterium atoms incorporated.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The C-D stretching vibrations will appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹).
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the characterization of deuterated olanzapine.
Synthesis of Deuterated Olanzapine
The synthesis of deuterated olanzapine generally follows the established routes for non-deuterated olanzapine, with the introduction of deuterated reagents at the appropriate steps.
Example Protocol for Synthesis of Olanzapine-d3:
-
Reaction Setup: N-desmethylolanzapine is dissolved in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Deuteromethylation: A deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), is added to the reaction mixture in the presence of a base (e.g., potassium carbonate or sodium hydride).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure Olanzapine-d3.[10]
Logical Workflow for Synthesis:
Solubility Determination
Shake-Flask Method:
-
An excess amount of the deuterated olanzapine is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the deuterated olanzapine in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Polymorphism Analysis
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample of deuterated olanzapine is placed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[11]
-
The heat flow to the sample is measured as a function of temperature.
-
Endothermic peaks correspond to melting points, and exothermic peaks can indicate crystallization or degradation. Different polymorphs will exhibit different melting points and thermal behaviors.[12][13]
Powder X-Ray Diffraction (PXRD):
-
A powdered sample of deuterated olanzapine is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Each crystalline polymorph produces a unique diffraction pattern, which serves as a fingerprint for its identification.[14][15]
Stability Assessment
Forced Degradation Study:
-
Samples of deuterated olanzapine are exposed to various stress conditions, including heat, humidity, light, and oxidizing agents.[8][16]
-
At specified time points, the samples are analyzed by a stability-indicating HPLC method to quantify the amount of remaining deuterated olanzapine and any degradation products formed.
-
The degradation kinetics can be determined to predict the shelf-life of the drug substance.
Signaling Pathway of Olanzapine
Olanzapine exerts its antipsychotic effects through a complex interaction with multiple neurotransmitter receptors, primarily dopamine (B1211576) and serotonin (B10506) receptors. Its therapeutic action is believed to be mediated by its antagonist activity at dopamine D₂ receptors in the mesolimbic pathway and serotonin 5-HT₂ₐ receptors in the frontal cortex.
Conclusion
This technical guide provides a foundational understanding of the key physical and chemical properties of deuterated olanzapine. The presented data and experimental protocols are intended to support further research and development in this area. The strategic use of deuteration holds promise for optimizing the therapeutic profile of olanzapine, and a thorough characterization of its physicochemical properties is a critical step in this process.
References
- 1. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijrar.org [ijrar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Kinetics of 1H→13C NMR cross-polarization in polymorphs and solvates of the antipsychotic drug olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of olanzapine polymorphs using powder X-ray diffraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Olanzapine-d4: A Technical Guide to Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core specifications found on a Certificate of Analysis (CoA) for Olanzapine-d4. This deuterated analog of Olanzapine (B1677200) is a critical internal standard for quantitative bioanalytical studies, demanding rigorous quality control to ensure data accuracy and reproducibility. This document outlines the typical analytical tests, their methodologies, and expected specifications for a high-quality this compound reference standard.
Core Specifications and Analytical Data
A Certificate of Analysis for this compound quantifies its identity, purity, and quality. The following tables summarize the essential tests and their typical acceptance criteria.
Table 1: Identification and Physicochemical Properties
| Test | Specification |
| Appearance | Light yellow to yellow solid |
| Molecular Formula | C₁₇H₁₆D₄N₄S |
| Molecular Weight | 316.46 g/mol |
| Solubility | Soluble in DMSO, Methanol |
| Identity (¹H-NMR) | Conforms to the structure |
| Identity (Mass Spec) | Conforms to the expected mass |
Table 2: Purity and Assay Specifications
| Test | Method | Specification |
| Chromatographic Purity | HPLC/UPLC | ≥98% |
| Chemical Purity (LCMS) | LC-MS/MS | ≥99% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms (d1-d4) |
| Residual Solvents | GC-HS | Complies with USP <467> |
| Loss on Drying | TGA | ≤1.0% |
| Residue on Ignition | USP <281> | ≤0.1% |
Detailed Experimental Protocols
Accurate characterization of this compound relies on validated analytical methods. The following sections detail the methodologies for the key experiments cited in the specifications.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying any related substances.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm packing).[1]
-
Mobile Phase: A gradient or isocratic system is employed. A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent like acetonitrile (B52724) or methanol.[2][3][4]
-
Detection: UV detection at a wavelength of 220 nm or 260 nm.[1][2]
-
Sample Preparation: A solution of this compound is prepared in a suitable diluent, such as the mobile phase, to a known concentration (e.g., 0.1 mg/mL).[5]
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and determine the isotopic purity of this compound. This compound is frequently used as an internal standard in the quantification of olanzapine in biological samples.[6][7]
Methodology:
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions for both Olanzapine and this compound are monitored.
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to this compound and to assess the distribution of deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent.
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Analysis: The chemical shifts, signal integrations, and coupling patterns of the resulting spectrum are compared against the expected structure of this compound to confirm its identity. The reduction in signal intensity at the positions of deuterium (B1214612) incorporation provides evidence of successful labeling.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the key analytical procedures used in the quality control of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: LC-MS/MS Workflow for Identity and Isotopic Purity.
References
- 1. uspnf.com [uspnf.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Olanzapine-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action and application of Olanzapine-d4 as an internal standard in the quantitative analysis of the atypical antipsychotic drug, olanzapine (B1677200). The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide will detail the underlying principles, provide exemplary experimental protocols, and present validation data to illustrate the efficacy of this approach.
Core Principles: The Mechanism of Action
The fundamental principle behind using this compound as an internal standard lies in its near-identical physicochemical properties to the unlabeled analyte, olanzapine. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. The key difference is the mass-to-charge ratio (m/z), which allows for their distinct detection.
This compound is a deuterated analog of olanzapine, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in a predictable increase in molecular weight without significantly altering the compound's chemical behavior.
The "mechanism of action" as an internal standard can be broken down into the following key aspects:
-
Co-elution in Chromatography: this compound and olanzapine exhibit virtually identical retention times in reverse-phase liquid chromatography. This co-elution is critical because it ensures that both compounds experience the same matrix effects at the same point in time during their introduction into the mass spectrometer. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting endogenous components from the biological matrix (e.g., plasma, serum), are a significant source of variability in bioanalytical methods.
-
Similar Ionization Efficiency: Both olanzapine and this compound have the same proton affinity and undergo ionization (typically positive electrospray ionization, ESI+) with comparable efficiency. This means that any fluctuation in the ionization process will affect both the analyte and the internal standard to a similar degree.
-
Compensation for Sample Preparation Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any loss of the analyte will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized.
-
Distinct Mass-to-Charge Ratios for Detection: Despite their chemical similarities, the mass difference between olanzapine and this compound allows them to be distinguished by the mass spectrometer. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for each compound, ensuring high selectivity and eliminating interference. For instance, the transition for olanzapine is often m/z 313 → 256, while for a deuterated analog like olanzapine-d3, it might be m/z 316 → 256.
In essence, this compound acts as a reliable surrogate for olanzapine throughout the analytical process. The ratio of their measured signals provides a stable and accurate measure of the analyte concentration, correcting for variations that are inherent in the analysis of complex biological samples.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification of olanzapine in biological matrices. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation Methodologies
The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and laboratory workflow.
1. Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE): This method provides a cleaner extract compared to PPT, reducing matrix effects.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Olanzapine: Precursor ion (Q1) m/z 313.2 → Product ion (Q3) m/z 256.2.
-
This compound: Precursor ion (Q1) m/z 317.2 → Product ion (Q3) m/z 256.2 (or another suitable product ion).
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument being used to achieve maximum signal intensity for both olanzapine and this compound.
-
Data Presentation
The following tables summarize typical validation data for the quantification of olanzapine using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%Bias) | ± 15% |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low QC | 1.5 | < 10% | < 12% | ± 10% | ± 12% |
| Medium QC | 75 | < 8% | < 10% | ± 8% | ± 10% |
| High QC | 150 | < 7% | < 9% | ± 7% | ± 9% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 85 - 95 | 90 - 110 |
| High QC | 150 | 88 - 98 | 92 - 108 |
Mandatory Visualizations
Caption: General workflow for the bioanalysis of olanzapine using this compound as an internal standard.
Caption: Logical relationship illustrating why this compound is an effective internal standard for olanzapine analysis.
The Definitive Role of Olanzapine-d4 in Modern Pharmacokinetic Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine (B1677200), a second-generation atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder. Accurate characterization of its pharmacokinetic (PK) profile is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This technical guide provides a comprehensive overview of the critical role of Olanzapine-d4, a deuterated analog of the parent drug, in pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical accuracy and precision. This document will delve into the core principles of its application, detailed experimental protocols, and the underlying biochemical pathways influenced by olanzapine.
The Imperative of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is essential to correct for the variability inherent in sample processing and analysis. An ideal IS should mimic the analyte of interest throughout the extraction, chromatography, and ionization processes. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled drug.[1] This ensures that any variations in sample preparation, matrix effects, or instrument response that affect olanzapine will similarly affect this compound, leading to a highly accurate and precise quantification of the drug in biological matrices.[1]
Pharmacokinetics of Olanzapine
Olanzapine is well-absorbed after oral administration, reaching peak plasma concentrations in approximately 6 hours.[2] It undergoes extensive first-pass metabolism, with about 40% of the dose being metabolized before entering systemic circulation.[2] The drug exhibits linear pharmacokinetics over the clinical dosing range and has a mean elimination half-life of about 30 hours.[2]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours (oral) | [2] |
| Elimination Half-Life (t1/2) | 21 to 54 hours (mean: 30 hours) | [2] |
| Apparent Plasma Clearance | 12 to 47 L/hr (mean: 25 L/hr) | [2] |
| Volume of Distribution (Vd) | ~1000 L | |
| Plasma Protein Binding | ~93% |
Bioanalytical Methodology: Quantification of Olanzapine using this compound
The quantification of olanzapine in biological matrices is predominantly achieved using LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The use of this compound as an internal standard is integral to the robustness of these methods.
Experimental Protocol: A Synthesized Approach for Olanzapine Quantification in Human Plasma
This protocol is a composite of best practices derived from multiple validated methods for olanzapine analysis.
1. Materials and Reagents:
-
Olanzapine and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of olanzapine and this compound in methanol.
-
Prepare working standard solutions of olanzapine by serial dilution of the stock solution with a methanol/water mixture.
-
Prepare a working solution of this compound.
-
Spike blank human plasma with the olanzapine working standards to create calibration standards and QC samples at various concentrations.
3. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound working solution and vortex briefly.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute olanzapine and this compound from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Olanzapine: m/z 313.1 → 256.1
-
This compound: m/z 317.1 → 260.1 (hypothetical, based on a +4 Da shift)
-
-
5. Data Analysis:
-
Quantify olanzapine concentrations by calculating the peak area ratio of olanzapine to this compound and comparing it against the calibration curve.
Method Validation Parameters
A robust bioanalytical method must be validated to ensure its reliability. The following table summarizes typical validation parameters for an LC-MS/MS assay for olanzapine.
| Validation Parameter | Typical Acceptance Criteria | Example Data | Reference |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.1 - 20 ng/mL | [3] |
| Precision (CV%) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) | < 11.60% | [4] |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | < 1.66% | [4] |
| Recovery | Consistent and reproducible | 90.08% | [4] |
| Matrix Effect | Minimal and consistent | No significant effect observed | [4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL | [3] |
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key processes.
Mechanism of Action: Signaling Pathways
Olanzapine exerts its therapeutic effects primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Understanding these pathways is crucial for comprehending its pharmacological profile.
Dopamine D2 Receptor Signaling Pathway
Olanzapine's antagonism of the D2 receptor is a key mechanism in its antipsychotic action. This action is believed to modulate the dopaminergic system, particularly in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia. The binding of dopamine to D2 receptors typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Olanzapine blocks this effect. Furthermore, D2 receptor signaling can occur through a cAMP-independent pathway involving β-arrestin 2, which leads to the dephosphorylation and inactivation of Akt, subsequently affecting glycogen (B147801) synthase kinase 3β (GSK-3β).[5]
Serotonin 5-HT2A Receptor Signaling Pathway
Olanzapine's high affinity for and antagonism of the 5-HT2A receptor contribute to its atypical antipsychotic profile, including a lower incidence of extrapyramidal side effects. The 5-HT2A receptor is coupled to Gq/11 proteins, and its activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Olanzapine blocks this signaling cascade. Chronic olanzapine treatment has also been shown to activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which may be involved in the long-term therapeutic effects of the drug.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of olanzapine in pharmacokinetic studies. The combination of a stable isotope-labeled internal standard with the sensitivity and selectivity of LC-MS/MS provides a robust bioanalytical platform that is essential for drug development and clinical research. A thorough understanding of olanzapine's pharmacokinetic properties and its interactions with key signaling pathways, as detailed in this guide, empowers researchers and clinicians to optimize its therapeutic use and advance the development of novel treatments for psychiatric disorders.
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Olanzapine-d4 in Therapeutic Drug Monitoring Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing the clinical use of antipsychotics like olanzapine (B1677200), which exhibit significant inter-individual pharmacokinetic variability. The use of stable isotope-labeled internal standards is paramount for achieving the accuracy and precision required in bioanalytical methods that underpin effective TDM. This guide provides a comprehensive overview of the application of Olanzapine-d4 as an internal standard in the quantitative analysis of olanzapine in biological matrices. It details the rationale for its use, explores the metabolic pathways of olanzapine, and presents detailed experimental protocols for sample preparation and bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, this document consolidates key quantitative data from various validated methods and includes visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction: Olanzapine and the Imperative for Therapeutic Drug Monitoring
Olanzapine is a second-generation atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder. It exerts its therapeutic effects through a complex mechanism of action, primarily by acting as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. While effective, olanzapine's pharmacokinetics are influenced by numerous factors including age, gender, smoking status, and co-administered medications, leading to a wide range of plasma concentrations among patients receiving similar doses. This variability can result in suboptimal therapeutic outcomes or an increased risk of adverse effects.
Therapeutic Drug Monitoring (TDM) is therefore strongly recommended to individualize olanzapine dosage regimens. A therapeutic range of 20–40 ng/mL in plasma is generally accepted for optimal efficacy, with concentrations above 80 ng/mL being associated with a higher incidence of side effects. Accurate and reliable quantification of olanzapine in patient samples is the cornerstone of effective TDM.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for correcting for the variability inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency. The ideal internal standard is a stable isotope-labeled version of the analyte. This compound, a deuterated analog of olanzapine, serves as an excellent internal standard for several key reasons:
-
Physicochemical Similarity: this compound shares nearly identical chemical and physical properties with olanzapine. This ensures that it behaves similarly during sample preparation (extraction recovery) and chromatographic separation (retention time).
-
Co-elution: Due to its structural similarity, this compound co-elutes with olanzapine, meaning they pass through the chromatography column and enter the mass spectrometer at the same time. This is critical for accurate correction of matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte.
-
Mass Differentiation: The four deuterium (B1214612) atoms in this compound give it a mass-to-charge ratio (m/z) that is four units higher than that of olanzapine. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of both the analyte and the internal standard.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, leading to highly robust and reliable bioanalytical methods.
Olanzapine Signaling and Metabolic Pathways
Understanding the mechanism of action and metabolic fate of olanzapine is essential for interpreting TDM results.
Mechanism of Action
Olanzapine's antipsychotic effect is primarily attributed to its antagonism of dopamine and serotonin receptors in the brain.
Figure 1: Olanzapine's primary mechanism of action.
Metabolic Pathway
Olanzapine is extensively metabolized in the liver, primarily through oxidation and glucuronidation. The cytochrome P450 (CYP) isoenzymes CYP1A2 and, to a lesser extent, CYP2D6 are the main drivers of its oxidative metabolism.
Figure 2: Major metabolic pathways of olanzapine.
Experimental Protocols for Olanzapine Quantification
The following sections provide detailed methodologies for the analysis of olanzapine in plasma using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to isolate olanzapine and this compound from the biological matrix and remove interfering substances. Two common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
4.1.1 Solid-Phase Extraction (SPE) Protocol
SPE offers high recovery and clean extracts.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add a known concentration of this compound internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute olanzapine and this compound with 1 mL of a methanol-based solvent (e.g., 5% formic acid in acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
4.1.2 Liquid-Liquid Extraction (LLE) Protocol
LLE is a simpler, though potentially less clean, extraction method.
-
Sample Preparation: To 500 µL of plasma, add a known concentration of this compound internal standard.
-
Alkalinization: Add 100 µL of 1M sodium hydroxide (B78521) to raise the pH.
-
Extraction: Add 2 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of n-butanol and cyclohexane). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.
4.2.1 Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is common.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
4.2.2 Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Olanzapine: The precursor ion is typically m/z 313.2. A common product ion for quantification is m/z 256.1.
-
This compound: The precursor ion will be m/z 317.2. The fragmentation pattern is expected to be the same as olanzapine, resulting in a primary product ion of m/z 256.1.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for olanzapine quantification. These values can vary between laboratories and specific method implementations.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Olanzapine | 0.1 - 100 | > 0.99 | 0.1 - 1 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 15 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Extraction Method | Analyte | Recovery (%) |
| Solid-Phase Extraction | Olanzapine | 85 - 105 |
| Liquid-Liquid Extraction | Olanzapine | 80 - 100 |
Experimental Workflow and Logical Relationships
Visualizing the entire process from sample receipt to final data analysis can aid in understanding the workflow.
TDM Experimental Workflow
Figure 3: A typical workflow for olanzapine TDM.
Logical Relationship of Internal Standard Correction
The fundamental principle of using an internal standard is based on the ratio of the analyte signal to the internal standard signal.
Figure 4: The role of the internal standard in quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods represents the state-of-the-art for therapeutic drug monitoring of olanzapine. Its properties ensure the high level of accuracy and precision necessary for clinical decision-making. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and clinicians working to optimize olanzapine therapy through evidence-based TDM, ultimately contributing to improved patient outcomes and safety.
The Application of Olanzapine-d4 in Forensic Toxicology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Olanzapine-d4, a deuterated analog of the atypical antipsychotic drug olanzapine (B1677200), in the field of forensic toxicology. Its primary utility lies in its role as a robust internal standard for the quantification of olanzapine in various biological matrices, ensuring accuracy and precision in analytical testing. This is particularly crucial in postmortem investigations where determining the role of a drug in the cause of death is paramount.
Introduction to Olanzapine and the Role of Deuterated Standards
Olanzapine is a thienobenzodiazepine derivative used in the treatment of schizophrenia and bipolar disorder.[1] It exerts its therapeutic effects through a complex interaction with multiple neurotransmitter receptors, primarily dopamine (B1211576) and serotonin (B10506) receptors.[1] In forensic toxicology, the accurate quantification of olanzapine in postmortem specimens is essential to differentiate between therapeutic use, overdose, and its potential contribution to death.
Isotopically labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest but have a higher mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical and physical properties ensure they behave almost identically during sample preparation, extraction, and chromatographic separation. This co-elution and similar ionization efficiency correct for variations in sample processing and instrument response, leading to highly reliable and accurate quantification.[1]
Analytical Methodologies Utilizing this compound
The quantification of olanzapine in forensic toxicology predominantly relies on chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound serves as an ideal internal standard in these methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the analysis of olanzapine in biological samples due to its high sensitivity, specificity, and applicability to a wide range of compounds.
Experimental Protocol: Quantification of Olanzapine in Whole Blood using LC-MS/MS with this compound
This protocol is a representative example compiled from various validated methods for the analysis of olanzapine using a deuterated internal standard.
1. Materials and Reagents:
-
Olanzapine reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Deionized water
-
Drug-free whole blood for calibration standards and quality controls
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of olanzapine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the olanzapine stock solution with methanol to prepare working solutions for calibration standards and quality controls at appropriate concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
- To 100 µL of blank whole blood, calibrator, quality control, or case sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
- Vortex briefly to mix.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Olanzapine: e.g., precursor ion m/z 313.1 → product ion m/z 256.1 (quantifier) and m/z 213.1 (qualifier).[2]
-
This compound: e.g., precursor ion m/z 317.1 → product ion m/z 260.1.
-
5. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the olanzapine quantifier MRM transition to the this compound MRM transition.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of olanzapine in the unknown samples is determined from the calibration curve using linear regression.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-MS/MS for olanzapine analysis, GC-MS can also be a reliable method, particularly with appropriate sample derivatization to improve volatility and thermal stability.
Experimental Protocol: General Workflow for GC-MS Analysis
-
Sample Preparation: This typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate olanzapine and this compound from the biological matrix.
-
Derivatization (Optional but often recommended): Silylation is a common derivatization technique for compounds like olanzapine to improve their chromatographic properties.
-
GC-MS Analysis: The extracted and derivatized sample is injected into the GC-MS system. The GC separates the compounds, and the MS detects and quantifies them based on their mass-to-charge ratio. This compound is used to correct for variability in the extraction and injection process.
Quantitative Data and Method Validation
The use of this compound as an internal standard allows for the development of highly validated and reliable quantitative methods. The following tables summarize typical validation parameters and postmortem concentrations reported in the literature for olanzapine analysis.
Table 1: Typical Method Validation Parameters for Olanzapine Quantification using a Deuterated Internal Standard
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Note: These values are representative and can vary depending on the specific method, matrix, and instrumentation.
Table 2: Reported Postmortem Concentrations of Olanzapine in Forensic Cases
| Specimen | Therapeutic Range (ng/mL or ng/g) | Toxic/Fatal Range (ng/mL or ng/g) |
| Peripheral Blood | 20 - 80 | > 500 |
| Central Blood | Variable (subject to postmortem redistribution) | > 500 |
| Liver | 100 - 1000 | > 5000 |
| Urine | Variable | > 1000 |
| Brain | 100 - 500 | > 2000 |
Data compiled from various forensic toxicology studies.[3][4][5] It is important to note that postmortem redistribution can significantly affect olanzapine concentrations, with levels in central blood and liver often being higher than in peripheral blood.[6][7]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the quantification of olanzapine in a forensic toxicology laboratory using this compound as an internal standard.
Olanzapine's Interaction with Key Signaling Pathways
Olanzapine's mechanism of action involves the modulation of several intracellular signaling pathways, which can be relevant in understanding its therapeutic and adverse effects. The PI3K/Akt and MAPK signaling pathways are two such pathways implicated in olanzapine's effects.[8][9]
Conclusion
This compound is an indispensable tool in modern forensic toxicology. Its use as an internal standard in validated analytical methods, such as LC-MS/MS, ensures the high-quality, accurate, and defensible data required for medicolegal investigations. A thorough understanding of the analytical methodologies, quantitative data interpretation, and the pharmacological context of olanzapine is crucial for forensic toxicologists, researchers, and drug development professionals. This guide provides a foundational framework for the application of this compound in this critical field.
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution of olanzapine in a postmortem case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Postmortem redistribution of olanzapine following intramuscular administration of olanzapine pamoate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of olanzapine against agitation in schizophrenia and bipolar disorder based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IRS/PI3K/Akt signaling pathway mediates olanzapine-induced hepatic insulin resistance in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Clinical Trials: A Technical Guide to Olanzapine-d4 in Bioanalytical Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pivotal role of Olanzapine-d4 as an internal standard in the quantitative bioanalysis of clinical trial samples. We will delve into the core principles of its application, present detailed experimental protocols, and offer visualizations of key processes and pathways to enhance understanding and implementation in a laboratory setting.
The Critical Role of Deuterated Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental for ensuring the accuracy, precision, and robustness of analytical methods.[1] An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest. It is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[2][3] This allows it to compensate for variability that may be introduced during the analytical workflow, including sample extraction, injection volume differences, and ionization suppression or enhancement in the mass spectrometer.[2][4]
Deuterated internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[1] In these standards, one or more hydrogen atoms of the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. Since the physicochemical properties of deuterated standards are nearly identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar behavior during sample preparation and ionization.[1][5] However, their increased mass allows them to be distinguished by the mass spectrometer, enabling precise quantification.[1]
Quantitative Data for Olanzapine (B1677200) Bioanalysis
The following tables summarize key quantitative parameters for the analysis of olanzapine using a deuterated internal standard in human plasma. These values are compiled from various validated LC-MS/MS methods and serve as a reference for method development and validation.
Table 1: Mass Spectrometry Parameters for Olanzapine and Olanzapine-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Olanzapine | 313.2 | 256.1 |
| Olanzapine-d3 (IS) | 316.2 | 256.1 |
Note: Olanzapine-d3 is presented as a representative deuterated internal standard. The precursor ion for this compound would be approximately 317.2 m/z, with the product ion remaining the same.
Table 2: Typical Method Validation Parameters for Olanzapine Quantification in Human Plasma
| Parameter | Typical Value/Range |
| Linearity Range | 0.1 - 40 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 11.6% |
| Inter-day Precision (%CV) | < 11.6% |
| Accuracy (%Bias) | < 1.66% |
| Mean Recovery | > 90% |
Experimental Protocols
This section provides detailed methodologies for common sample preparation techniques used in clinical trial sample analysis for olanzapine, incorporating this compound as the internal standard.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.[4]
Materials:
-
Human plasma/serum samples
-
This compound internal standard stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), cold, with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation, leading to reduced matrix effects and potentially higher sensitivity.[6][7]
Materials:
-
Human plasma/serum samples
-
This compound internal standard stock solution (e.g., 1 µg/mL in methanol)
-
Oasis® MCX SPE cartridges
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of the plasma sample into a clean tube.
-
Add 50 µL of the this compound internal standard stock solution.
-
Add 500 µL of 2% formic acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis® MCX cartridges on the SPE manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove interfering substances.
-
Wash the cartridge with 1 mL of methanol to remove other impurities.
-
-
Elution:
-
Elute the olanzapine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations: Pathways and Workflows
Olanzapine's Mechanism of Action: A Simplified Signaling Pathway
Olanzapine is an atypical antipsychotic that exerts its therapeutic effects through antagonism of dopamine (B1211576) and serotonin (B10506) receptors.[8][9][10] Its higher affinity for the serotonin 5-HT2A receptor compared to the dopamine D2 receptor is a key characteristic of second-generation antipsychotics.[11] This interaction modulates downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which are involved in neuroinflammation and neuroplasticity.[6]
Caption: Simplified signaling pathway of Olanzapine's mechanism of action.
Bioanalytical Workflow for Clinical Trial Sample Analysis
The following diagram illustrates the typical workflow for the analysis of clinical trial samples using an internal standard like this compound.
Caption: General workflow for bioanalytical sample analysis with an internal standard.
Conclusion
The use of this compound as an internal standard is a cornerstone of robust and reliable bioanalytical method development for clinical trial sample analysis. Its properties, closely mimicking the analyte of interest, ensure accurate quantification by correcting for procedural variations. The detailed protocols and established quantitative parameters provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the generation of high-quality data essential for regulatory submissions and the advancement of clinical research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Development and validation of solid-phase extraction coupled with a liquid chromatography-tandem mass spectrometry method for quantitation of olanzapine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of olanzapine for therapeutic drug monitoring in schizophrenia patients by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development of a Robust LC-MS/MS Method for the Quantification of Olanzapine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine (B1677200) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Accurate and reliable quantification of olanzapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of olanzapine, utilizing its deuterated internal standard, Olanzapine-d4, to ensure high accuracy and precision.
Olanzapine's therapeutic action is primarily mediated through its antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway and serotonin (B10506) 5HT2A receptors in the frontal cortex.[1] This document also provides a detailed overview of the signaling pathways affected by olanzapine, offering a deeper understanding of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for olanzapine analysis.
Table 1: LC-MS/MS Method Parameters for Olanzapine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Olanzapine-d3[2] | Venlafaxine[1] | Dibenzepine[3] |
| Linearity Range | 0.1-20 ng/mL[4] | 1-20 ng/mL[1] | 0.005-0.50 mg/kg[3] |
| LLOQ | 0.1 ng/mL[4] | 1 ng/mL[1] | 0.005 mg/kg[3] |
| Intra-day Precision (%CV) | < 10%[4] | < 11.60%[1] | < 11%[3] |
| Inter-day Precision (%CV) | < 10%[4] | < 11.60%[1] | < 11%[3][5] |
| Accuracy (%Bias) | Within 10%[4] | < 1.66%[1] | 85-115%[3] |
| Recovery | 84-95%[6] | 90.08%[1] | 103% (Olanzapine)[3] |
Table 2: Sample Preparation Techniques
| Technique | Description | Key Steps |
| Protein Precipitation (PPT) | A simple and rapid method for removing proteins from the sample.[7] | Addition of a precipitating agent (e.g., methanol (B129727) or acetonitrile), vortexing, and centrifugation.[7] |
| Solid-Phase Extraction (SPE) | A more selective method that can remove a wider range of interferences. | Cartridge conditioning, sample loading, washing, and elution.[2][7] |
| Liquid-Liquid Extraction (LLE) | A classic technique for separating compounds based on their differential solubility in two immiscible liquids. | Addition of an extraction solvent (e.g., methyl tert-butyl ether), vortexing, and separation of the organic layer.[1] |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma/serum sample, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile (B52724) or methanol to precipitate the proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., ACE C18, 125 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Injection Volume: 10 µL.[9]
-
Elution: Isocratic or gradient elution can be employed. A typical isocratic elution might use a 50:50 (v/v) ratio of Mobile Phase A and B.[1]
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Experimental Workflow
References
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 3. Activation of the JAK-STAT pathway by olanzapine is necessary for desensitization of serotonin2A receptor-stimulated phospholipase C signaling in rat frontal cortex but not serotonin2A receptor-stimulated hormone release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine increases RGS7 protein expression via stimulation of the Janus tyrosine kinase-signal transducer and activator of transcription signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the JAK-STAT pathway is necessary for desensitization of 5-HT2A receptor-stimulated phospholipase C signaling by olanzapine, clozapine and MDL100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic olanzapine activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of Olanzapine-d4 from Human Urine for LC-MS/MS Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and high-recovery liquid-liquid extraction (LLE) protocol for the quantitative analysis of Olanzapine-d4 from human urine samples. This compound, a deuterated analog, is commonly used as an internal standard in the bioanalysis of olanzapine (B1677200), an atypical antipsychotic drug. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicological, and therapeutic drug monitoring studies. The protocol ensures efficient sample cleanup, minimization of matrix effects, and high analyte recovery, making it suitable for sensitive and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Olanzapine is an antipsychotic medication primarily used to treat schizophrenia and bipolar disorder.[1][2] Monitoring its concentration in biological fluids is essential for ensuring therapeutic efficacy and minimizing potential side effects.[3] this compound serves as an ideal internal standard for quantitative assays due to its similar chemical and physical properties to the parent drug, allowing for accurate correction of variations during sample preparation and analysis.
Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis.[1] It offers a high degree of sample cleanup by partitioning the analyte of interest from the complex biological matrix into an immiscible organic solvent.[1] This application note provides a detailed LLE protocol optimized for the extraction of this compound from human urine, followed by analysis using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound standard
-
Human urine (drug-free)
-
Deionized water
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium carbonate or Ammonium (B1175870) formate (B1220265) for pH adjustment[1]
-
Extraction Solvents: A mixture of n-butanol and cyclohexane (B81311) (e.g., 3:47, v/v) or heptane (B126788) and iso-amyl alcohol (e.g., 97.5:2.5 v/v) can be effective.[4][5]
-
Reconstitution Solvent: Mobile phase or a mixture of methanol and water.
Equipment
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Liquid-Liquid Extraction Protocol
A detailed step-by-step protocol for the LLE of this compound from urine is provided below.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
-
Aliquoting and Spiking:
-
Pipette a known volume of the urine sample (e.g., 0.25 mL to 1 mL) into a clean centrifuge tube.[4]
-
Spike the sample with the appropriate concentration of this compound working standard solution.
-
-
pH Adjustment:
-
Since olanzapine is a weak base with pKa values of 5.0 and 7.4, adjusting the pH of the urine sample to a basic condition (pH > 7) is crucial for efficient extraction into an organic solvent.[2]
-
Add a suitable volume of a basifying agent, such as 1 M sodium carbonate or ammonium formate, to the urine sample to achieve a pH of approximately 10.[1][5]
-
Vortex the sample briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add a specific volume of the selected immiscible organic solvent (e.g., 3 mL of n-butanol:cyclohexane or heptane:iso-amyl alcohol mixture) to the basified urine sample.[4][5]
-
Vortex the mixture vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Centrifuge the sample at a specified speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the reconstitution solvent.
-
Vortex the sample to ensure the complete dissolution of the analyte.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Quantitative Data Summary
The following table summarizes typical performance data for the LLE of olanzapine from biological matrices, which is directly applicable to this compound.
| Parameter | Urine | Reference |
| Recovery | 79 ± 7% | [5] |
| Limit of Detection (LOD) | 0.75 ng/mL | [5] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | [5] |
| Intraday Variation (at 50 ng/mL) | 9.6% | [5] |
| Interday Variation (at 50 ng/mL) | 7.1% | [5] |
| Linearity | 1-5000 ng/mL | [5] |
LC-MS/MS Parameters
While specific LC-MS/MS conditions need to be optimized for individual instruments, typical parameters are provided below.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+) is suitable for olanzapine and its deuterated analog.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
Visualizations
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Chromatographic Separation of Olanzapine and Olanzapine-d4: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimized chromatographic separation of Olanzapine (B1677200) and its deuterated internal standard, Olanzapine-d4. The methodologies outlined are primarily based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a robust and sensitive technique for quantifying Olanzapine in biological matrices.
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Therapeutic drug monitoring and pharmacokinetic studies require sensitive and reliable analytical methods to quantify Olanzapine in biological samples such as plasma and serum.[3] This application note details a validated UPLC-MS/MS method for the efficient separation and quantification of Olanzapine, using this compound as an internal standard to ensure accuracy and precision.
Chromatographic Conditions & Data Summary
The following tables summarize the key parameters and quantitative data for the optimized separation of Olanzapine and this compound.
Table 1: Chromatographic Conditions
| Parameter | Recommended Conditions |
| Chromatography System | UPLC-MS/MS |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4] or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid[5] |
| Gradient | See Table 2 |
| Flow Rate | 0.4 - 0.5 mL/min[6][7] |
| Column Temperature | 35 °C[7] |
| Injection Volume | 10 µL |
| Run Time | Approximately 3.5 - 5 minutes[4][5][7][8] |
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 2.0 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 90 | 10 |
| 3.5 | 90 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Olanzapine | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (m/z) | 313.1 > 256.1[6] | 316.1 > 256.1[6] |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 25 | 25 |
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[2][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[9][10] |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 84 - 95%[6] |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up prior to UPLC-MS/MS analysis.[3][11]
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), chilled
-
Vortex mixer
-
Centrifuge
-
96-well collection plates or microcentrifuge tubes
Protocol:
-
Pipette 100 µL of plasma/serum sample into a microcentrifuge tube or a well of a 96-well plate.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean collection plate or vial.
-
Inject the supernatant directly into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Protocol:
-
Equilibrate the UPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes.
-
Set up the autosampler to inject 10 µL of the prepared sample.
-
Initiate the chromatographic run using the gradient profile outlined in Table 2.
-
The mass spectrometer should be operated in positive ion mode with the MRM transitions specified in Table 3.
-
Acquire data for the duration of the run time.
-
Process the data using appropriate software to determine the peak areas for Olanzapine and this compound.
-
Calculate the concentration of Olanzapine in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Workflow for Olanzapine analysis.
Caption: Principle of chromatographic separation.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Determination of olanzapine for therapeutic drug monitoring in schizophrenia patients by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical method development and validation of olanzapine in formulated product [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Olanzapine-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Olanzapine-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Olanzapine, an atypical antipsychotic medication, and is commonly used as an internal standard in pharmacokinetic and bioequivalence studies.
Introduction
Olanzapine is a thienobenzodiazepine derivative used in the treatment of schizophrenia and bipolar disorder. Accurate and precise quantification of Olanzapine in biological samples is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it compensates for variability in sample preparation and instrument response. This document outlines the key parameters and procedures for the successful detection and quantification of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
2.1.1. Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
2.1.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can reduce matrix effects and improve sensitivity.
-
Protocol:
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 500 µL of plasma or serum sample, add the internal standard, this compound.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol or an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a reversed-phase column.
-
Typical LC Parameters:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry (MS) Parameters
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
Ion Source Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Cone Gas Flow: 50 - 100 L/hr
MRM Transitions and Compound-Specific Parameters
The following table summarizes the key MS parameters for the detection of Olanzapine and this compound. It is important to note that optimal values for collision energy, declustering potential, and other parameters may vary depending on the specific mass spectrometer used and should be optimized in the user's laboratory.
| Parameter | Olanzapine | This compound (Internal Standard) |
| Precursor Ion (Q1) m/z | 313.1 | 317.1 |
| Product Ion (Q3) m/z | 256.1 | 256.1 |
| Dwell Time (ms) | 100 - 200 | 100 - 200 |
| Collision Energy (eV) | 25 - 35 | 25 - 35 |
| Declustering Potential (V) | 40 - 60 | 40 - 60 |
| Entrance Potential (V) | 8 - 12 | 8 - 12 |
| Collision Cell Exit Potential (V) | 10 - 15 | 10 - 15 |
Data Presentation
The following table provides a summary of typical quantitative data obtained using the described methods.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Olanzapine | 0.1 - 100 | 0.1 | 95 - 105 | < 15 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Olanzapine using this compound as an internal standard.
Caption: General workflow for Olanzapine quantification.
Logical Relationship of MS Parameters
This diagram shows the logical relationship and hierarchy of key parameters in a tandem mass spectrometer for MRM analysis.
Caption: Key MS parameters for MRM analysis.
Application Note: Quantification of Olanzapine-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Olanzapine-d4 in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes Olanzapine (B1677200) as the internal standard (IS). This method is suitable for pharmacokinetic studies and other research applications requiring the quantification of this deuterated analog.
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Deuterated analogs of drugs, such as this compound, are commonly used as internal standards in bioanalytical methods to ensure accuracy and precision.[3] However, there are research scenarios, such as in vivo metabolic studies or certain pharmacokinetic experiments, where the deuterated compound itself is the analyte of interest. This application note provides a complete protocol for the extraction and quantification of this compound from human plasma. The method is based on established principles of bioanalytical method development for olanzapine and its analogs.[1][4][5]
Experimental
Materials and Reagents
-
This compound (analyte)
-
Olanzapine (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 100 x 4.5 mm, 3.8 µm) or equivalent[6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic (e.g., 70:30 v/v, A:B)[6] |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 35°C[6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 5 minutes[6] |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[2] The optimized MRM transitions are listed in Table 2.
Table 2: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 317.2 | 260.1 | 200 | 25 |
| Olanzapine (IS) | 313.1 | 256.1[5] | 200 | 25 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Olanzapine in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working standards for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 ng/mL) and quality control samples (e.g., 0.3, 8, 16 ng/mL).
Sample Preparation Protocol
The following protocol details the protein precipitation method for extracting this compound from human plasma samples.[1][4]
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the Olanzapine internal standard working solution (e.g., at 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an HPLC vial for analysis.
Method Validation Summary
The method was validated for linearity, accuracy, precision, and recovery. The results are summarized in the following tables.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL[7] |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10% | < 10% | 90-110% |
| Medium | 8 | < 10% | < 10% | 90-110% |
| High | 16 | < 10% | < 10% | 90-110% |
Table 5: Recovery
| Compound | Mean Recovery (%) |
| This compound | > 85% |
| Olanzapine (IS) | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Olanzapine in Dried Blood Spots Using Olanzapine-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine (B1677200) is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Therapeutic drug monitoring (TDM) of olanzapine is crucial for optimizing treatment efficacy and minimizing adverse effects due to its high inter-individual pharmacokinetic variability. Dried blood spot (DBS) sampling has emerged as a patient-centric and cost-effective alternative to traditional venous blood collection, offering ease of sample collection, transport, and storage.
These application notes provide a detailed protocol for the quantitative analysis of olanzapine in dried blood spots using Olanzapine-d4 as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification, as it effectively compensates for variations in sample preparation and matrix effects.
Mechanism of Action: Olanzapine Signaling Pathway
Olanzapine exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors in the brain. Its primary mechanism involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3][4] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2][4] Simultaneously, its potent antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3][5]
References
Protocol for the Preclinical Evaluation of Olanzapine-d4
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Olanzapine-d4 is a deuterated analog of olanzapine, in which four hydrogen atoms have been replaced by deuterium. This isotopic substitution is intended to alter the metabolic profile of the drug, potentially leading to improved pharmacokinetic properties, such as a longer half-life and reduced formation of certain metabolites.[3][4][5] These modifications may translate to an enhanced safety and efficacy profile in clinical applications.
This document provides detailed protocols for the preclinical evaluation of this compound, including its pharmacokinetic profiling, receptor binding affinity, and efficacy in established animal models of psychosis.
Data Presentation
The following tables summarize key quantitative data for Olanzapine and expected data for this compound based on the principles of deuteration.
Table 1: Comparative Pharmacokinetic Parameters of Olanzapine and this compound in Rodents (Oral Administration)
| Parameter | Olanzapine | This compound (Expected) | Animal Model | Reference |
| Tmax (h) | 0.5 - 8 | 1 - 9 | Rat | [3] |
| Cmax (ng/mL) | Varies with dose | Potentially higher | Rat | [3] |
| t1/2 (h) | ~3 | Potentially longer (e.g., 4-6) | Mouse | [5] |
| AUC (ng·h/mL) | Varies with dose | Potentially higher | Rat | [3] |
| Bioavailability (%) | ~40 (first-pass metabolism) | Potentially higher | Human data, applicable principle | [5] |
Note: The data for this compound are extrapolated based on the known effects of deuteration on drug metabolism, which typically leads to a slower rate of metabolism and consequently a longer half-life and increased exposure (AUC). Actual values must be determined experimentally.
Table 2: Receptor Binding Affinities (Ki, nM) of Olanzapine
| Receptor | Olanzapine | Reference |
| Dopamine D1 | 11-31 | [1] |
| Dopamine D2 | 11-31 | [1] |
| Dopamine D3 | 11-31 | [1] |
| Dopamine D4 | 11-31 | [1] |
| Serotonin 5-HT2A | 4 | [1] |
| Serotonin 5-HT2C | 11 | [1] |
| Serotonin 5-HT3 | 57 | [1] |
| Serotonin 5-HT6 | 5 | [1] |
| Histamine H1 | 7 | [1] |
| Adrenergic α1 | 19 | [1] |
| Muscarinic M1-5 | 32-132 | [1] |
Note: The receptor binding affinity of this compound is expected to be identical to that of olanzapine, as deuteration does not alter the molecular shape or the pharmacophore responsible for receptor interaction.
Experimental Protocols
1. Pharmacokinetic Studies in Rodents
Objective: To determine and compare the pharmacokinetic profiles of Olanzapine and this compound following oral administration in rodents.
Materials:
-
Olanzapine and this compound
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Dosing: Prepare solutions of Olanzapine and this compound in the vehicle at the desired concentration. Administer a single oral dose (e.g., 5 mg/kg) to each animal via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of Olanzapine and this compound in the plasma samples using a validated LC-MS/MS method. This compound can be used as an internal standard for the quantification of olanzapine, and vice-versa, or a different deuterated standard (e.g., Olanzapine-d8) can be used.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC) using appropriate software.
2. Receptor Binding Assays
Objective: To confirm that the receptor binding profile of this compound is comparable to that of olanzapine.
Materials:
-
Olanzapine and this compound
-
Radioligands specific for the receptors of interest (e.g., [3H]raclopride for D2 receptors, [3H]ketanserin for 5-HT2A receptors)
-
Cell membranes expressing the target receptors (e.g., from transfected cell lines or rodent brain tissue)
-
Incubation buffer
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptors according to standard laboratory protocols.
-
Binding Assay: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of either Olanzapine or this compound.
-
Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
3. Behavioral Efficacy Models
a) Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of this compound to attenuate dopamine-mediated hyperlocomotion, a model of psychosis-like behavior.[6]
Materials:
-
This compound and vehicle
-
d-Amphetamine sulfate
-
Male rats or mice
-
Open-field activity chambers equipped with photobeam detectors
Procedure:
-
Habituation: Place the animals in the activity chambers for a period of time (e.g., 30-60 minutes) to allow them to acclimate to the novel environment.
-
Treatment: Administer this compound or vehicle at various doses (e.g., 0.5, 1, 2.5 mg/kg, intraperitoneally) 30-60 minutes before the amphetamine challenge.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneously) to induce hyperlocomotion.
-
Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[6]
-
Data Analysis: Compare the locomotor activity of the this compound treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.
b) Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To evaluate the effect of this compound on sensorimotor gating, a process that is deficient in individuals with schizophrenia.[6]
Materials:
-
This compound and vehicle
-
Male rats or mice
-
Startle response chambers equipped with a loud speaker and a motion sensor
Procedure:
-
Acclimation: Place each animal in a startle chamber and allow a 5-10 minute acclimation period with background noise.
-
Treatment: Administer this compound or vehicle at various doses.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the strong pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Collection: The startle amplitude is recorded for each trial.
-
Data Analysis: Calculate the percentage of PPI for each animal: (%PPI = [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100). Compare the %PPI between the treatment groups. An increase in %PPI in a model where it is disrupted (e.g., by a psychostimulant) suggests antipsychotic potential.
c) Conditioned Avoidance Response (CAR)
Objective: To assess the effect of this compound on a learned avoidance behavior, a hallmark of clinically effective antipsychotics.[6]
Materials:
-
This compound and vehicle
-
Male rats
-
Two-way shuttle boxes with a grid floor for footshock delivery and a conditioned stimulus (e.g., light or tone).
Procedure:
-
Training: Train the rats to avoid a mild footshock by moving to the other side of the shuttle box upon presentation of the conditioned stimulus.
-
Testing: Administer this compound or vehicle at various doses before the test session.
-
Test Session: Conduct a series of trials where the conditioned stimulus is presented. Record the number of successful avoidance responses (moving before the shock) and escape responses (moving after the shock begins).
-
Data Analysis: A selective decrease in the number of avoidance responses without a significant increase in escape failures (indicating no motor impairment) is indicative of antipsychotic activity.[6]
Mandatory Visualization
References
- 1. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 2. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Olanzapine: a new antipsychotic agent with efficacy in the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Olanzapine-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Olanzapine-d4 signal intensity in mass spectrometry experiments.
Troubleshooting Guide: Low this compound Signal Intensity
This guide addresses common causes of low or no signal for this compound and its corresponding analyte, Olanzapine (B1677200), during LC-MS/MS analysis.
dot
Caption: Troubleshooting workflow for low this compound signal.
Question 1: I am not seeing any signal for this compound or my analyte. Where do I start?
Answer:
A complete loss of signal often points to a singular, significant issue. Before diving into complex method parameters, perform these initial checks:
-
Mass Spectrometer Health Check: The first step is to confirm the mass spectrometer is functioning correctly.[1] Remove the analytical column and perform a direct infusion of a fresh, known standard of Olanzapine and this compound. This will isolate the mass spectrometer from the liquid chromatography (LC) system and the sample extraction process.[1]
-
LC System Check: Ensure there is a stable spray from the electrospray ionization (ESI) source.[1] Verify that the LC pumps are primed and delivering the mobile phase correctly. An air bubble in the solvent line can halt mobile phase delivery and lead to a complete loss of signal.[1]
-
Sample Integrity: Confirm that the correct sample was injected and that the standards have not degraded. Olanzapine is known to be sensitive to light and temperature.[2] Prepare fresh standards and protect them from light.[2][3]
Question 2: My signal intensity is very low and inconsistent. What are the likely causes related to my sample preparation?
Answer:
Low and variable signal intensity often points to issues with sample preparation, particularly matrix effects. Biological samples are complex, and co-eluting endogenous components can suppress the ionization of Olanzapine and this compound.[4]
-
Matrix Effects: Lipids and anticoagulants in plasma or serum are common sources of ion suppression.[4] The choice of sample preparation method is critical to remove these interferences.
-
Inefficient Extraction: Olanzapine binds strongly to proteins, so the extraction method must efficiently disrupt this binding.[3] Inadequate recovery from the extraction step will naturally lead to low signal.
Consider the following solutions:
-
Optimize Extraction Method: If you are using protein precipitation (PPT), you may need to try a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[5][6]
-
pH Adjustment: The pH during extraction is crucial. Olanzapine is a basic compound. Acidifying the sample can improve its retention on certain SPE sorbents and enhance extraction efficiency.[5]
-
Choice of Solvents: For LLE, a mixture of diethyl ether and dichloromethane (B109758) (7:3, v/v) has been shown to yield high recovery for Olanzapine.[6] For SPE, conditioning the cartridge and using appropriate wash and elution solvents are key.[5]
| Sample Preparation Method | Typical Recovery | Key Considerations |
| Protein Precipitation (PPT) | Variable | Fast and simple, but may result in significant matrix effects.[3][5] |
| Liquid-Liquid Extraction (LLE) | > 90% | Can provide cleaner extracts than PPT. Solvent choice is critical.[6][7] |
| Solid-Phase Extraction (SPE) | 84-95% | Generally provides the cleanest extracts, minimizing matrix effects.[2][8] Requires method development. |
Question 3: How can I improve my signal by modifying my LC method?
Answer:
Your Liquid Chromatography (LC) method plays a vital role in separating Olanzapine from matrix components that can cause ion suppression.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase can significantly improve ionization efficiency and peak shape for basic compounds like Olanzapine.[9] A mobile phase consisting of water and methanol/acetonitrile with 0.1% formic acid and 2 mM ammonium acetate is a common starting point.[9]
-
Chromatographic Separation: Ensure that Olanzapine and this compound are chromatographically resolved from the regions where significant ion suppression occurs. This can be investigated with a post-column infusion experiment.[4]
-
Gradient Optimization: A well-optimized gradient elution can help separate analytes from interfering matrix components, leading to a better signal-to-noise ratio.[4]
| Parameter | Recommendation | Rationale |
| Mobile Phase A | Water with 0.1% formic acid and/or 2-10 mM ammonium acetate | Promotes protonation and good peak shape for positive ion mode ESI.[9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Common organic solvents for reversed-phase chromatography.[4][10] |
| Column | C18 or Phenyl-Hexyl | Both have been successfully used for Olanzapine analysis.[4][7][9] |
Question 4: What mass spectrometry parameters should I focus on to increase signal intensity?
Answer:
Direct optimization of the mass spectrometer's ion source and scan parameters is critical for maximizing signal intensity.
-
Ion Source Parameters: The electrospray ionization (ESI) source settings should be optimized specifically for this compound. Key parameters include capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[11] A design of experiments (DoE) approach can be used to efficiently find the optimal settings.[12][13]
-
Multiple Reaction Monitoring (MRM) Transitions: Ensure you are using the optimal and most intense precursor-to-product ion transitions for both Olanzapine and this compound. For Olanzapine, the transition m/z 313 -> 256 is commonly used and is a major fragment.[5][14][15] The corresponding transition for this compound would be m/z 317 -> 260 (assuming a 4-deuterium label on the N-methyl piperazine (B1678402) ring).
-
Collision Energy and Fragmentation: The collision energy should be optimized for each MRM transition to maximize the production of the specific product ion. This is typically done by infusing the standard and ramping the collision energy.
| Parameter | Typical Value/Range | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Olanzapine readily forms [M+H]+ ions.[8][16] |
| Precursor Ion (Olanzapine) | m/z 313.1 - 313.4 | [M+H]+ ion.[2][5] |
| Product Ion (Olanzapine) | m/z 256.1 - 256.2 | A stable and intense fragment.[2][5][14] |
| Precursor Ion (this compound) | m/z 317.1 - 317.4 | [M+H]+ ion, assuming +4 Da shift. |
| Product Ion (this compound) | m/z 260.1 - 260.2 | Corresponding fragment to the unlabeled compound. |
| Capillary Voltage | ~2.0 - 4.0 kV | Optimize for stable spray and maximum signal.[10][17] |
| Drying Gas Temperature | ~250 - 350 °C | Affects desolvation efficiency.[10][17] |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended? A1: Deuterated internal standards (IS) are considered the gold standard for quantitative LC-MS/MS.[3] Because this compound is chemically identical to Olanzapine, it co-elutes and experiences similar extraction recovery and matrix effects (ion suppression or enhancement). By calculating the peak area ratio of the analyte to the IS, these variations can be compensated for, leading to more accurate and precise quantification.[8][16]
Q2: My this compound signal is strong, but my Olanzapine analyte signal is weak. What could be the issue? A2: This scenario suggests a problem with the analyte in the sample, rather than a systematic issue with the LC-MS system.
-
Analyte Degradation: Olanzapine can degrade when exposed to light or elevated temperatures.[2] Ensure samples were handled and stored correctly.
-
Low Concentration: The concentration of Olanzapine in your samples may be below the lower limit of quantification (LLOQ) of your method.
-
Metabolism: Olanzapine is metabolized in the body.[8] Depending on the sample type and time of collection, the parent drug concentration may be low.
Q3: Can the choice of anticoagulant in my plasma samples affect signal intensity? A3: Yes. Studies have shown that the choice of anticoagulant (e.g., sodium heparin, sodium citrate, K3EDTA) can significantly influence matrix effects and, consequently, the signal response of Olanzapine and its internal standards.[4] It is crucial to be consistent with the anticoagulant used for calibration standards, quality controls, and unknown samples.
Q4: What are the common MRM transitions for Olanzapine? A4: The most commonly reported and robust transition for Olanzapine is the precursor ion [M+H]+ at m/z 313.2 and the product ion at m/z 256.1.[18] Other, less intense transitions like m/z 313 -> 213 and m/z 313 -> 198 can be used as confirmatory ions.[15]
References
- 1. biotage.com [biotage.com]
- 2. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the Ion Source-Mass Spectrometry Parameters in Non-Steroidal Anti-Inflammatory and Analgesic Pharmaceuticals Analysis by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ion Suppression of Olanzapine-d4 in ESI-MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for ion suppression issues encountered during the analysis of Olanzapine-d4 in Electrospray Ionization-Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your analytical method.[1] In ESI-MS, co-eluting species can compete with the analyte for ionization or alter the physical properties of the ESI droplets, hindering the formation of gas-phase ions.
Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate ion suppression issues?
A2: A deuterated internal standard such as this compound is the preferred choice because it co-elutes with the unlabeled analyte (Olanzapine) and exhibits nearly identical chemical and physical properties. This means it should experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, variability due to ion suppression can be compensated for, leading to more accurate and precise quantification. However, a deuterated internal standard does not eliminate the root cause of ion suppression. In cases of severe suppression, the signal for both the analyte and the internal standard can be significantly reduced, potentially falling below the limit of quantification.
Q3: What are the most common sources of ion suppression when analyzing this compound in biological matrices?
A3: The most common sources of ion suppression in the analysis of this compound from biological matrices like plasma, serum, or urine include:
-
Endogenous compounds: Phospholipids (B1166683), salts, and proteins are major contributors to matrix effects.[3] Lipemic samples, in particular, have been shown to significantly influence mass spectral matrix effects.[4]
-
Exogenous compounds: Anticoagulants (e.g., heparin, citrate, EDTA) used during sample collection can also cause ion suppression.[4] Additionally, formulation agents in preclinical studies can be a source of interference.[5]
-
Mobile phase additives: Non-volatile buffers and certain ion-pairing agents can suppress the ESI signal.[6]
Q4: My this compound signal is low and inconsistent. What are the first troubleshooting steps I should take?
A4: If you are experiencing low and inconsistent signals, a systematic approach to troubleshooting is recommended. Start by evaluating your sample preparation method, as it is often the most effective way to mitigate ion suppression.[2] Concurrently, assess your chromatographic conditions to ensure adequate separation of this compound from interfering matrix components. Finally, review your mass spectrometer settings. The following troubleshooting guide provides a more detailed workflow.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving ion suppression issues with this compound.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A stepwise workflow for troubleshooting ion suppression.
Step 1: Sample Preparation Optimization
Inadequate sample cleanup is a primary cause of ion suppression. The goal is to remove as many matrix components as possible while efficiently recovering this compound.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other interferences.[7]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase. For Olanzapine (B1677200), a basic compound, adjusting the pH of the aqueous phase to above its pKa (>7) will facilitate its extraction into the organic solvent.[6]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts.[7] For Olanzapine, a mixed-mode or polymeric cation exchange SPE sorbent can be very effective.
Table 1: Comparison of Sample Preparation Techniques for Olanzapine Analysis
| Sample Preparation Method | Typical Matrix Effect (%)* | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 70-85 (significant suppression) | Fast, simple, inexpensive | Low purity extracts, significant ion suppression[7] |
| Liquid-Liquid Extraction (LLE) | 85-95 (moderate suppression) | Good for removing polar interferences | Can be labor-intensive, may not remove all interferences |
| Solid-Phase Extraction (SPE) | 95-105 (minimal suppression/enhancement) | Provides the cleanest extracts, high recovery | More complex and expensive than PPT or LLE[7] |
*Note: These are illustrative values. The actual matrix effect will depend on the specific analyte, matrix, and experimental conditions. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Step 2: Chromatographic Optimization
If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation of this compound from co-eluting matrix components.
-
Mobile Phase Composition:
-
Additives: The use of volatile mobile phase additives is crucial for ESI-MS. For positive ion mode analysis of basic compounds like Olanzapine, formic acid or ammonium (B1175870) formate (B1220265) are commonly used.[6] Formic acid can improve peak shape and ionization efficiency. Ammonium formate can also be effective, though the optimal choice may depend on the specific analytical conditions.[4]
-
pH: The mobile phase pH can significantly impact the retention and ionization of Olanzapine. For reversed-phase chromatography, a lower pH (e.g., using formic acid) will ensure Olanzapine is in its protonated form, which is necessary for good ionization in positive ESI mode. However, this may decrease retention. A higher pH mobile phase can increase retention for basic compounds on certain columns but may require a compatible stationary phase.[8][9]
-
-
Gradient Elution: A well-designed gradient can help to separate this compound from early-eluting polar interferences and late-eluting nonpolar interferences like phospholipids.
-
Column Chemistry: If separation is still not optimal, consider using a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) that may offer different selectivity for Olanzapine and the interfering compounds.[4]
-
Flow Rate: Reducing the flow rate can sometimes decrease the magnitude of ion suppression.
Table 2: Effect of Mobile Phase Additives on Olanzapine Signal
| Mobile Phase Additive (in Water/Acetonitrile) | Expected Impact on Olanzapine Signal | Rationale |
| 0.1% Formic Acid | Generally enhances signal | Provides a source of protons to promote the formation of [M+H]+ ions for basic compounds like Olanzapine.[10] |
| 10 mM Ammonium Formate | Can provide good signal and peak shape | Acts as a volatile buffer and can aid in the ionization process.[4] |
| 0.1% Acetic Acid | May provide a moderate signal | Less acidic than formic acid, may result in slightly lower ionization efficiency. |
Step 3: Mass Spectrometer Parameter Optimization
Fine-tuning the ESI source parameters can help to minimize ion suppression.
-
Source Temperature and Gas Flows: Optimizing the nebulizer gas, auxiliary gas, and source temperature can improve the desolvation process and reduce the impact of matrix components.
-
Alternative Ionization Technique: If severe ion suppression persists and cannot be resolved by the above methods, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects than ESI because ionization occurs in the gas phase.[1]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
Objective: To quantitatively assess the extent of ion suppression or enhancement.
Methodology:
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Prepare two sets of samples:
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Set A: Spike a known amount of this compound into a clean solvent (e.g., mobile phase).
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Set B: Extract a blank biological matrix sample using your established sample preparation protocol. After the final extraction step, spike the same amount of this compound into the extracted matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Protocol 2: Post-Column Infusion for Qualitative Assessment of Ion Suppression
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Methodology:
-
Continuously infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the ESI source.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
Interpretation:
-
A stable baseline signal for this compound indicates no ion suppression.
-
A dip or decrease in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
Mechanism of Ion Suppression in ESI
Ion suppression in the ESI source is a complex process, but it is primarily driven by competition between the analyte and co-eluting matrix components for access to the droplet surface and for charge during the ionization process.
Diagram: Mechanism of Ion Suppression in an ESI Droplet
Caption: Competition for charge and surface access within an ESI droplet.
By following this guide, you can systematically identify the cause of ion suppression for this compound in your ESI-MS experiments and implement effective strategies to mitigate its impact, leading to more accurate and reliable results.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Release Matrix Tablets of Olanzapine: Influence of Polymers on the In Vitro Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 10. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Olanzapine-d4 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Olanzapine-d4 in various biological matrices. The following information is curated to address common challenges and questions encountered during experimental workflows.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The data presented here is primarily based on studies of its non-deuterated analogue, Olanzapine (B1677200). It is a common and generally accepted practice in bioanalysis to assume that the stability of a deuterated internal standard is comparable to its non-deuterated counterpart. However, it is recommended to perform in-house stability assessments for this compound under your specific experimental conditions to ensure the highest accuracy of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: Several factors can influence the stability of this compound, including:
-
Storage Temperature: Inappropriate storage temperatures can lead to significant degradation. Long-term storage at ultra-low temperatures (-70°C or -80°C) is generally recommended.
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Matrix Type: Olanzapine has shown different stability profiles in plasma, serum, whole blood, and tissue homogenates.[1]
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pH of the Matrix: The pH of the sample can influence the rate of degradation of certain analytes.
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Exposure to Light: Olanzapine is reported to be sensitive to light, which can cause photodegradation.[2]
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Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.[1]
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Presence of Stabilizers: The addition of antioxidants, such as ascorbic acid, can have a moderate stabilizing effect, particularly in whole blood.[1]
Q2: What are the recommended storage conditions for this compound in various biological matrices?
A2: Based on the stability data for Olanzapine, the following storage conditions are recommended for this compound:
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Plasma (EDTA): For long-term storage (up to 1 year), -20°C is suitable.[1] For shorter periods, it is stable for up to 3 days at ambient temperature and up to 2 weeks at 2-8°C.[1]
-
Whole Blood: Olanzapine is generally unstable in whole blood.[1][3] If whole blood must be used, it should be processed as quickly as possible. The addition of a stabilizer like ascorbic acid may offer moderate protection.[1]
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Serum: Olanzapine is less stable in serum compared to plasma.[1] If serum is used, samples should be analyzed promptly or stored at -20°C for a limited time (less than 9 months).[1]
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Tissue Homogenates: In rat brain homogenate, Olanzapine is stable for at least 110 days at -70°C. However, it is not stable for more than 2 hours at room temperature.[4]
Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A3: Studies on Olanzapine in human plasma have shown that it is stable for at least three freeze-thaw cycles.[1] However, it is best practice to minimize the number of freeze-thaw cycles for any biological sample to maintain its integrity.
Q4: Is this compound stable in the autosampler during analysis?
A4: Olanzapine has been shown to be unstable in processed samples stored in an autosampler over time.[5] It is recommended to analyze samples containing this compound as quickly as possible after extraction and to keep the autosampler temperature low (e.g., 4°C) to minimize degradation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent this compound signal | Sample degradation due to improper storage. | - Review sample collection, processing, and storage procedures. - Ensure samples were stored at the recommended temperatures and protected from light. - Minimize freeze-thaw cycles. |
| Instability in the autosampler. | - Analyze samples immediately after preparation. - Maintain a low autosampler temperature (e.g., 4°C). - Perform an autosampler stability experiment to determine the maximum allowable time in the autosampler. | |
| Degradation in whole blood samples. | - Process whole blood samples to plasma or serum as quickly as possible. - Consider adding a stabilizer like ascorbic acid to whole blood samples upon collection.[1] | |
| Appearance of unknown peaks near this compound | Degradation of this compound. | - Review storage and handling conditions for potential causes of degradation (e.g., exposure to light, high temperatures). - Characterize the degradation products if necessary. A major degradation product of olanzapine has been identified as 2-methyl-5,10-dihydro-4H-thieno[2,3-b][5]benzodiazepine-4-one.[6] |
| Poor reproducibility of results | Inconsistent sample handling. | - Standardize all sample handling procedures, from collection to analysis. - Ensure all personnel are following the same protocols. |
Quantitative Data Summary
The following tables summarize the stability of Olanzapine in various biological matrices based on available literature. This data can be used as a guideline for this compound.
Table 1: Short-Term and Long-Term Stability of Olanzapine
| Matrix | Storage Temperature | Duration | Stability | Reference |
| Human Plasma (EDTA) | Ambient | 3 days | Stable | [1] |
| 2-8°C | 2 weeks | Stable | [1] | |
| -20°C | 1 year | Stable | [1] | |
| Human Serum | Ambient | < 5 days | Unstable | [1] |
| 2-8°C | < 3 weeks | Unstable | [1] | |
| -20°C | < 9 months | Unstable | [1] | |
| Whole Blood | Ambient | < 2 days | Unstable | [1] |
| 2-8°C | < 1 week | Unstable | [1] | |
| -20°C | < 1 month | Unstable | [1] | |
| Rat Brain Homogenate | 25°C | > 2 hours | Unstable | [4] |
| -70°C | 110 days | Stable | [4] |
Table 2: Freeze-Thaw and Autosampler Stability of Olanzapine
| Condition | Matrix | Cycles/Duration | Stability | Reference |
| Freeze-Thaw | Human Plasma | 3 cycles | Stable | [1] |
| Autosampler | Processed Sample | Up to 24 hours | Unstable | [5] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability in Plasma
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Sample Preparation: Spike a pool of human plasma (with EDTA as anticoagulant) with a known concentration of this compound. Aliquot the spiked plasma into multiple storage vials.
-
Storage: Store the aliquots at the desired temperature (e.g., -20°C and -80°C).
-
Time Points: At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of samples from each storage temperature.
-
Analysis: Thaw the samples and analyze them using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). The analyte is considered stable if the mean concentration is within ±15% of the nominal initial concentration.
Protocol 2: Evaluation of Freeze-Thaw Stability in Plasma
-
Sample Preparation: Spike a pool of human plasma with a known concentration of this compound.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the samples completely at the intended storage temperature (e.g., -20°C) for at least 12 hours, then thaw them completely at room temperature.
-
Cycle 2 & 3: Repeat the freeze-thaw process for the desired number of cycles.
-
-
Analysis: After the final thaw, analyze the samples using a validated analytical method.
-
Data Evaluation: Compare the concentration of this compound in the freeze-thaw samples to the concentration in control samples that have not undergone freeze-thaw cycles. The analyte is considered stable if the mean concentration is within ±15% of the control samples.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the stability of 30 antipsychotic drugs in stored blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape of Olanzapine-d4 in chromatography
Welcome to the technical support center for troubleshooting poor peak shape of Olanzapine-d4 in chromatographic analyses. This resource provides researchers, scientists, and drug development professionals with targeted guidance to identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound?
Poor peak shape for this compound, a basic compound, typically manifests as peak tailing. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to peak tailing.[1][2][3][4]
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Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to partial ionization of this compound, causing inconsistent interactions with the stationary phase and resulting in peak distortion.[1][2]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[2][5]
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Column Degradation: Over time, columns can degrade, leading to void formation or contamination, which negatively impacts peak shape.[3][5]
-
Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[5]
-
Extra-Column Effects: Issues such as long or wide-bore tubing, or dead volume in fittings, can contribute to band broadening and poor peak shape.[1][5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
As a basic compound, the retention and peak shape of this compound are highly sensitive to the mobile phase pH. At a mid-range pH, this compound can exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and resulting in a broad, tailing peak.[1][6] To ensure a single, consistent interaction with the stationary phase, it is crucial to control the mobile phase pH. For basic compounds like this compound, a lower pH (around 2-3) is often used to protonate the analyte and minimize interactions with silanol groups.[5] Alternatively, a high pH (above 8) can be used to keep the analyte in its neutral form, though this requires a pH-stable column.[3]
Q3: Can the deuterated form (d4) of Olanzapine behave differently from the non-deuterated form in reverse-phase chromatography?
In reverse-phase chromatography, deuterated and non-deuterated analogs of a compound are generally expected to have very similar retention times and peak shapes. However, slight differences in retention can sometimes be observed due to the isotope effect, though this is typically minor.[7] If significant differences in peak shape are observed between Olanzapine and this compound under the same conditions, it is more likely due to other factors such as sample preparation or concentration differences rather than the deuteration itself.
Q4: What type of column is recommended for the analysis of this compound?
For basic compounds like this compound, the following column types are recommended to minimize peak tailing:
-
End-capped C18 or C8 columns: These columns have a reduced number of free silanol groups, which minimizes secondary interactions.[1][5]
-
Polar-embedded or polar-endcapped phases: These columns offer alternative interactions that can shield the analyte from residual silanols.[1][5]
-
High-purity silica (B1680970) columns: Modern columns are manufactured with high-purity silica, which has fewer metal impurities that can contribute to peak tailing.[4]
-
Columns stable at high pH: If operating at a high pH is desired, a column specifically designed for these conditions, such as a hybrid-silica or polymer-based C18, should be used.[3]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is the most common peak shape issue for this compound. The troubleshooting workflow below outlines a systematic approach to diagnose and resolve this problem.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocols for Peak Tailing
-
Protocol 1: Mobile Phase Optimization
-
Objective: To determine the optimal mobile phase pH and buffer strength.
-
Materials: HPLC system, appropriate column (e.g., C18), this compound standard, mobile phase solvents (e.g., acetonitrile, methanol, water), and buffers (e.g., formic acid, ammonium (B1175870) formate, phosphate (B84403) buffer).
-
Procedure: a. Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, 7.0, 8.5). Use a suitable buffer at a concentration of 20 mM. b. Inject the this compound standard using each mobile phase. c. Analyze the resulting peak shape, paying attention to the tailing factor. d. Once an optimal pH is identified, prepare mobile phases with varying buffer strengths (e.g., 10 mM, 25 mM, 50 mM) at that pH. e. Inject the standard and select the buffer strength that provides the best peak shape without compromising sensitivity.
-
-
Protocol 2: Column Evaluation
-
Objective: To assess if the column is the source of peak tailing.
-
Procedure: a. Replace the current guard column (if present) with a new one and re-inject the sample. If the peak shape improves, the guard column was the issue. b. If there is no improvement, replace the analytical column with a new column of the same type. If the peak shape is now acceptable, the previous column had degraded. c. If tailing persists, consider switching to a column with different chemistry, such as a polar-embedded column or one with a different end-capping strategy.
-
Data Presentation: Impact of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 2.5 | 1.1 | Symmetrical peak |
| 3.5 | 1.5 | Slight tailing |
| 5.0 | 2.2 | Significant tailing |
| 7.0 | >3.0 | Severe tailing, broad peak |
Issue 2: Peak Fronting
Peak fronting is less common for basic compounds but can occur.
Logical Relationship for Peak Fronting Causes
Caption: Common causes of peak fronting.
Experimental Protocol for Peak Fronting
-
Protocol 3: Sample Concentration and Injection Volume Study
-
Objective: To determine if peak fronting is due to sample overload.
-
Procedure: a. Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10). b. Inject a constant volume of each dilution and observe the peak shape. If fronting decreases with dilution, the issue is concentration overload. c. Using a concentration that previously showed fronting, inject progressively smaller volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL). If the peak shape improves, the issue is volume overload.
-
Data Presentation: Effect of Injection Volume on Peak Shape
| Injection Volume (µL) | Tailing Factor (Tf) | Peak Shape |
| 10 | 0.8 | Fronting |
| 5 | 0.9 | Slight Fronting |
| 2 | 1.0 | Symmetrical |
| 1 | 1.0 | Symmetrical |
This technical support guide provides a starting point for addressing poor peak shape in the analysis of this compound. For further assistance, please consult your instrument and column manufacturer's documentation.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating the Nuances of Isotopic Purity: A Technical Guide for Olanzapine Bioanalysis
Technical Support Center | Olanzapine-d4 Assay Accuracy
For researchers, scientists, and professionals in drug development, the accuracy of bioanalytical assays is paramount. When quantifying olanzapine (B1677200), an atypical antipsychotic, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the isotopic purity of the internal standard, this compound, is a critical factor that can significantly impact the reliability of experimental results. This technical support guide provides in-depth information, troubleshooting advice, and detailed protocols to ensure the accuracy of your olanzapine assays.
Frequently Asked Questions (FAQs)
Q1: Why is the isotopic purity of this compound crucial for my assay?
A1: The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it behaves chemically and physically identically to the unlabeled analyte (olanzapine) during sample preparation and analysis. However, if the this compound standard contains a significant amount of the unlabeled olanzapine (referred to as the M+0 impurity), it will contribute to the analyte signal, leading to an overestimation of the olanzapine concentration in your samples. This is particularly problematic at the lower limit of quantification (LLOQ), where the contribution from the impurity can be a substantial portion of the total analyte signal.
Q2: What is a typical acceptable isotopic purity for this compound?
A2: While there isn't a single, universally mandated value, regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need for high isotopic purity.[1][2] Generally, an isotopic purity of ≥98% for the deuterated species is considered acceptable for most bioanalytical applications.[3] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which details the isotopic distribution of the standard.[4][5][6]
Q3: How can I assess the impact of this compound's isotopic purity on my assay?
A3: To evaluate the potential impact, you should analyze a "blank" sample (a matrix sample without the analyte) that has been spiked only with the this compound internal standard. The response in the analyte's mass transition channel should be minimal. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 5% of the analyte response at the LLOQ.
Q4: What are the potential consequences of using an this compound standard with low isotopic purity?
A4: Using a standard with low isotopic purity can lead to several issues:
-
Failed Validation Batches: Assays may fail to meet the stringent accuracy and precision requirements of regulatory guidelines during method validation.
-
Inconsistent Results: If the level of the M+0 impurity varies between different lots of the internal standard, it can introduce significant variability into your results over time.
Troubleshooting Guide: Isotopic Purity-Related Issues
This guide will help you identify and resolve common problems related to the isotopic purity of your this compound internal standard.
| Symptom | Potential Cause | Troubleshooting Steps |
| High background signal in blank samples for the olanzapine MRM transition | Contribution from the M+0 impurity in the this compound internal standard. | 1. Verify the Certificate of Analysis (CoA): Check the stated isotopic purity of your this compound lot. 2. Analyze the IS Solution: Prepare a solution of the this compound internal standard in a clean solvent and inject it into the LC-MS/MS system. Analyze the data for the presence of the olanzapine (M+0) signal. 3. Calculate the Contribution: Determine the percentage contribution of the M+0 impurity to the LLOQ signal. If it exceeds 5%, consider sourcing a higher purity standard. |
| Inaccurate results for quality control (QC) samples, particularly at the LLOQ | The M+0 impurity in the internal standard is artificially inflating the measured concentration of the analyte. | 1. Perform the IS Contribution Check: As described above, quantify the contribution of the IS to the analyte signal at the LLOQ. 2. Re-evaluate LLOQ: If a higher purity standard is not immediately available, you may need to raise the LLOQ to a level where the contribution from the impurity is less than 5%. 3. Contact the Supplier: Discuss the issue with the supplier of the internal standard. They may be able to provide a higher purity lot. |
| Assay fails precision and accuracy criteria during validation | Inconsistent levels of the M+0 impurity across different preparations or instability of the deuterated label. | 1. Check for Isotopic Exchange: Although less common for stable labels like deuterium (B1214612) on a piperazine (B1678402) ring, ensure your sample preparation and storage conditions (e.g., extreme pH) are not causing back-exchange of deuterium for hydrogen. 2. Evaluate a New Lot of IS: If you have access to a different lot of this compound, repeat the failing validation runs to see if the issue is lot-specific. 3. Optimize Chromatography: Ensure that there is baseline separation between olanzapine and any potential interfering peaks. |
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to an Olanzapine bioanalytical assay.
| Parameter | Typical Value/Range | Reference |
| Olanzapine MRM Transition | m/z 313 → 256 | [8] |
| Olanzapine-d3 MRM Transition | m/z 316 → 259 (example) | [9] |
| This compound MRM Transition | m/z 317 → 260 (example) | |
| Linearity Range | 0.10–40.0 ng/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | [10] |
| Intra- and Inter-day Precision (%CV) | < 15% (≤ 20% for LLOQ) | [11] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | [11] |
| Recommended Isotopic Purity of IS | ≥ 98% | [3] |
| Acceptable IS Contribution to Analyte Signal at LLOQ | ≤ 5% |
Experimental Protocols
Protocol 1: Detailed LC-MS/MS Method for Olanzapine Quantification in Human Plasma
This protocol provides a robust method for the quantification of olanzapine in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Olanzapine reference standard
-
This compound internal standard (isotopic purity ≥ 98%)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Olanzapine Stock Solution (1 mg/mL): Accurately weigh and dissolve olanzapine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Olanzapine Working Standards: Prepare a series of working standards by serially diluting the olanzapine stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: Zorbax Eclipse Plus C18 (e.g., 100 x 4.6 mm, 3.8 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min[8]
-
Column Temperature: 35°C[8]
-
Injection Volume: 5 µL
-
MS System: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Olanzapine: m/z 313 → 256[8]
-
This compound: m/z 317 → 260 (adjust based on CoA)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of olanzapine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Quantify the olanzapine concentration in QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for Olanzapine quantification.
Caption: Troubleshooting decision tree for LLOQ inaccuracies.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Olanzapine - d8 | CAS 1093380-13-2 | Tocris Bioscience [tocris.com]
- 4. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Olanzapine-d4 Extraction Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Olanzapine-d4 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from biological samples?
A1: The three primary techniques for this compound extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each method has its own advantages and is chosen based on factors like sample matrix, required purity, and available equipment. SPE is known for high recovery and clean extracts[1]. LLE is a cost-effective and straightforward method[1]. Protein precipitation is a rapid and simple technique for sample cleanup[2][3].
Q2: Why is the pH of the sample important during extraction?
A2: Adjusting the pH is crucial for optimizing the extraction of olanzapine (B1677200). Lowering the pH helps to ionize olanzapine, which can increase its affinity for certain SPE sorbents[2]. Conversely, raising the pH can convert olanzapine to its non-ionized form, reducing its affinity for the sorbent and facilitating elution[2].
Q3: My this compound recovery is low. What are some potential causes?
A3: Low recovery can stem from several factors, including:
-
Incomplete protein precipitation: Ensure the correct ratio of precipitating solvent to the sample is used and that vortexing and centrifugation are adequate to separate the protein pellet.
-
Suboptimal pH: Verify that the pH of your sample and solvents is appropriate for the chosen extraction method (acidic for binding to some SPE sorbents, basic for elution).
-
Inefficient phase separation in LLE: Ensure vigorous mixing to maximize surface area contact between the aqueous and organic phases, followed by complete separation of the layers.
-
Analyte degradation: Olanzapine can be unstable in certain matrices like whole blood. The addition of an antioxidant such as sodium ascorbate (B8700270) may be necessary to prevent degradation[4].
-
Improper SPE cartridge conditioning or elution: Ensure the SPE cartridge is conditioned correctly to activate the stationary phase and that the elution solvent is strong enough to desorb the analyte completely.
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?
A4: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge. To mitigate them:
-
Optimize the extraction method: SPE is generally superior to protein precipitation in removing interfering matrix components[1].
-
Use a more selective extraction solvent in LLE: Solvents like dichloromethane, methyl tert-butyl ether, and ethyl acetate (B1210297) have been shown to be effective in removing phospholipids (B1166683), which are common sources of matrix effects[2].
-
Employ a phospholipid removal plate/cartridge: These specialized products can be used as a post-extraction cleanup step.
-
Dilute the sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Suggested Solution |
| Low Recovery | Improper cartridge conditioning | Ensure the cartridge is conditioned with methanol (B129727) followed by water or an appropriate buffer to activate the sorbent. |
| Incorrect sample pH | Acidify the sample (e.g., with formic, citric, or hydrochloric acid) to ionize olanzapine and promote retention on the sorbent[2]. | |
| Inefficient washing | Use a weak wash solvent (e.g., 5% methanol in water) to remove interferences without prematurely eluting the analyte[2]. | |
| Incomplete elution | Use a strong, appropriate elution solvent. Elution is often performed at a higher pH to neutralize the analyte and reduce its affinity for the sorbent. Examples include 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate or 5% ammonia (B1221849) solution in methanol[2]. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Suggested Solution |
| Low Recovery | Suboptimal extraction solvent | Select a solvent system with a high partition coefficient for olanzapine. Common choices include diethyl ether-diisopropyl ether (1:1, v/v) or 15% methylene (B1212753) chloride in pentane[5][6]. |
| Inefficient phase mixing | Vortex the sample and extraction solvent mixture vigorously for an adequate amount of time (e.g., 5 minutes) to ensure thorough mixing[5]. | |
| Incomplete phase separation | Centrifuge at a sufficient speed and duration (e.g., 4000 rpm for 7 minutes) to achieve a clear separation between the aqueous and organic layers[5]. | |
| Emulsion formation | If an emulsion forms, try adding salt to the aqueous phase or filtering the mixture through a bed of sodium sulfate. |
Issues with Protein Precipitation
| Symptom | Potential Cause | Suggested Solution | | :--- | Low Recovery | Incomplete precipitation | Increase the ratio of precipitating solvent (e.g., methanol or acetonitrile) to the sample. A common ratio is 3:1[2]. | | | Analyte loss in the pellet | After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. | | High Matrix Effects | Insufficient cleanup | Protein precipitation is a cruder cleanup method. Consider a subsequent clean-up step like SPE or using a phospholipid removal product. | | | Phospholipid interference | Acetonitrile is less effective at removing phospholipids compared to solvents like methyl tert-butyl ether[2]. Consider using a different precipitating solvent or a post-precipitation cleanup step. |
Quantitative Data Summary
The following tables summarize reported recovery data for different extraction methods.
Table 1: Solid-Phase Extraction (SPE) Recovery
| Sorbent Type | Matrix | Recovery (%) | Reference |
| Oasis® MCX | Saliva | > 87.3 | [7] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Extraction Solvent | Matrix | Recovery (%) | Reference |
| Diethyl ether-diisopropyl ether (1:1, v/v) | Plasma | 94.8 | [5] |
| 15% Methylene chloride in pentane | Plasma | ~94 | [6] |
| Methyl tert-butyl ether | Plasma | 91.118 | [8] |
| n-butanol:cyclohexane (3:47, v/v) | Blood | Not specified, but used in a validated method | [4] |
Table 3: Protein Precipitation Recovery
| Precipitating Solvent | Matrix | Recovery (%) | Reference |
| Acidic Methanol | Whole Blood | 103 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a generalized procedure based on common practices.
-
Sample Pre-treatment: To a 1 mL plasma sample, add the internal standard (this compound). Acidify the sample by adding a 2% formic acid solution[2].
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water[2].
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove polar impurities[2].
-
Elution: Elute the analyte with 1 mL of an appropriate elution solvent, such as a mixture containing a higher percentage of organic solvent and a pH modifier to neutralize olanzapine (e.g., 5% ammonia solution in methanol)[2].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a smaller volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is based on a method with reported high recovery[5].
-
Sample Preparation: To a 0.5 mL plasma sample, add 0.1 mL of internal standard solution.
-
Extraction: Add 5 mL of diethyl ether-diisopropyl ether mixture (1:1, v/v).
-
Mixing: Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 7 minutes.
-
Supernatant Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.
Protocol 3: Protein Precipitation of this compound from Serum
This protocol is a common and rapid method for sample cleanup[2].
-
Sample Preparation: To a serum sample, add the internal standard solution.
-
Precipitation: Add three volumes of cold methanol (e.g., 300 µL of methanol to 100 µL of serum).
-
Mixing: Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the clear supernatant for direct injection or further processing.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. jchr.org [jchr.org]
- 2. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma level monitoring of olanzapine in patients with schizophrenia: determination by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of solid-phase extraction coupled with a liquid chromatography-tandem mass spectrometry method for quantitation of olanzapine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reducing background noise in Olanzapine-d4 analysis
Welcome to the technical support center for Olanzapine-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the analysis of this compound, focusing on reducing background noise and ensuring data accuracy.
Issue 1: High Background Noise in the Mass Spectrometer
Q: I am observing high background noise across my entire mass range, even without an injection. What are the potential sources and how can I resolve this?
A: High background noise originating from the mass spectrometer can obscure the signal of your analyte, this compound. Common causes include contamination of the ion source or solvents.
Troubleshooting Steps:
-
Solvent and Mobile Phase Check: Use fresh, LC-MS grade solvents for your mobile phase preparation. If the problem persists, consider trying solvents from a different batch or supplier.[1]
-
Systematic Contamination Check: To determine if the contamination source is the LC system or the mass spectrometer, perform a direct infusion experiment.[1]
-
Disconnect the LC system from the mass spectrometer.
-
Use a syringe pump to directly infuse fresh mobile phase into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra and observe the background noise level.
-
Low Background: If the noise is low, the contamination is likely from the LC system (solvents, tubing, autosampler).[1]
-
High Background: If the noise remains high, the contamination is likely within the mass spectrometer itself (ion source, optics).[1]
-
-
Ion Source Cleaning: Visually inspect the ion source for any visible contamination and clean it according to the manufacturer's recommendations.[1]
-
LC System Flush: If the LC system is identified as the source, disconnect the column and flush the system with a strong solvent mixture (e.g., isopropanol:acetonitrile (B52724):water:methanol) to remove potential contaminants.[1]
Issue 2: High Background Noise at the m/z of this compound
Q: My blank injections show a significant peak at the exact mass-to-charge ratio (m/z) of this compound. What could be causing this interference?
A: A high background signal specifically at the m/z of your deuterated internal standard can arise from several sources, including contamination of the standard itself or analytical "cross-talk".
Troubleshooting Steps:
-
Purity of Deuterated Standard: Ensure you are using a high-purity this compound standard with high isotopic enrichment (≥98%) and chemical purity (>99%). Impurities or degradation products in the standard can contribute to background noise.[1]
-
"Cross-talk" Investigation: "Cross-talk" can occur from the natural isotopic abundance of the unlabeled olanzapine (B1677200). To check for this, analyze a high-concentration sample of unlabeled olanzapine without the this compound internal standard. Observe if a signal is present at the m/z of this compound.[1]
-
In-source Fragmentation: In-source fragmentation of the analyte can also lead to interfering ions. Analyze a high concentration of the unlabeled analyte and check for fragments that correspond to the m/z of the deuterated standard.[1]
-
Sample Matrix Buildup: If the noise increases over a sequence of injections, it may be due to the buildup of matrix components. Run blank injections between samples and consider developing a more robust sample cleanup method.[1]
Issue 3: Matrix Effects Leading to Ion Suppression or Enhancement
Q: I am experiencing poor reproducibility and accuracy in my results, which I suspect is due to matrix effects. How can I mitigate this?
A: Matrix effects, particularly ion suppression from co-eluting components in biological samples, are a significant source of variability in LC-MS/MS assays for olanzapine.[2] Lipemia and the choice of anticoagulant can also influence these effects.[2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to effectively remove interfering matrix components like phospholipids.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological matrices and can significantly reduce matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE is a simpler and cost-effective alternative. Solvents like dichloromethane, methyl tert-butyl ether, and ethyl acetate (B1210297) are effective at removing phospholipids.[4] In contrast, water-miscible organic solvents like acetonitrile and methanol (B129727) are less effective at removing these interferences.[4]
-
-
Chromatographic Separation: Improve the chromatographic separation to ensure that matrix components do not co-elute with this compound. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry, such as a phenyl hexyl column.[2]
-
Post-Column Infusion Experiment: To investigate ion suppression, perform a post-column infusion experiment. This involves infusing a constant concentration of olanzapine and its deuterated standard into the MS while injecting an extracted blank matrix sample onto the LC column. A dip in the baseline at the retention time of interfering components indicates ion suppression.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in LC-MS analysis?
A1: Common sources of background noise include contaminated solvents or mobile phases, sample residues, column bleed, and impurities from the sample matrix.[5] Electronic interference from nearby devices can also cause random noise spikes.[1]
Q2: Can the deuterated internal standard, this compound, be a source of background noise?
A2: Yes. Impurities or degradation products within the deuterated standard can contribute to background noise. It is crucial to use high-purity standards (≥98% isotopic enrichment and >99% chemical purity) and store them correctly to prevent degradation.[1] Always verify the purity of a new batch of internal standards.
Q3: How can I correct for "cross-talk" between the analyte and the deuterated standard?
A3: "Cross-talk" occurs when the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard. This can be due to the natural isotopic abundance of the analyte. To correct for this, prepare a series of calibration standards with the analyte but without the internal standard to determine the contribution of the analyte to the internal standard's mass channel. This contribution can then be subtracted from the internal standard's response in the samples.
Q4: What are the best practices for preparing and storing deuterated internal standards?
A4: To maintain the integrity of your this compound standard, it is recommended to prepare stock solutions in a high-purity organic solvent and store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent degradation and solvent evaporation. Avoid storing deuterated compounds in acidic or basic solutions, as this can lead to deuterium (B1214612) exchange.[6]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Cartridge Conditioning: Condition a Waters Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: To 500 µL of plasma, add the this compound internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar impurities. Follow with a wash of 1 mL of methanol to remove less polar interferences.
-
Elution: Elute the olanzapine and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of olanzapine. Optimization will be necessary for your specific instrument and application.
| Parameter | Value | Reference |
| LC Column | Phenomenex LUNA phenyl hexyl, 2 mm x 50 mm, 5 µm | [2] |
| Mobile Phase A | Acetonitrile-ammonium acetate (20 mM) (52:48 v/v) | [2] |
| Mobile Phase B | Formic acid-acetonitrile (0.1:100 v/v) | [2] |
| Gradient | Gradient rising from 2% to 85% Mobile Phase B | [2] |
| Flow Rate | 0.4 mL/min | [4] |
| Injection Volume | 10 µL | |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | [4] |
| MS/MS Transition | Olanzapine: m/z 313 → 256 | [4][7] |
| This compound: (adjust for specific deuteration pattern) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for identifying sources of background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Olanzapine-d4 Carryover Issues in Autosamplers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Olanzapine-d4 carryover issues in autosamplers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
A1: this compound is a deuterated form of Olanzapine, an atypical antipsychotic drug. Its chemical structure makes it a hydrophobic (lipophilic or "sticky") compound, meaning it has a strong tendency to adhere to surfaces.[1][2] This property is a primary reason for its carryover in LC-MS/MS systems, as it can adsorb to various components of the autosampler, such as the needle, tubing, rotor seals, and injection valve.[3][4]
Q2: What are the common sources of autosampler carryover for compounds like this compound?
A2: The most common sources of carryover within an autosampler include:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain analyte.
-
Rotor Seal and Stator: Scratches or wear on the rotor seal can create sites for analyte adsorption. The material of the seal itself can also contribute to carryover.
-
Sample Loop: The inner surface of the sample loop can be a source of contamination.
-
Tubing and Fittings: Any dead volumes or improperly seated fittings can trap the sample.
Q3: How can I distinguish between carryover and general system contamination?
A3: A strategic sequence of injections can help differentiate between carryover and broader system contamination. Inject a high-concentration standard, followed by several blank injections.
-
Carryover: The analyte peak will be largest in the first blank and should decrease with subsequent blank injections.
-
Contamination: If all blank injections show a similar, consistent analyte peak, the issue is likely contamination of the mobile phase, wash solution, or a system component upstream of the injector.
Q4: What is a typical acceptable level of carryover in a bioanalytical method?
A4: For regulated bioanalytical methods, the carryover in a blank sample following the highest concentration standard should not be more than 20% of the response of the lower limit of quantitation (LLOQ) standard. For highly sensitive assays, this requirement can be even more stringent.
Troubleshooting Guides
Guide 1: Initial Assessment and Quantification of Carryover
This guide provides a systematic approach to determine the extent of the this compound carryover in your LC-MS/MS system.
Experimental Protocol: Carryover Assessment
-
Prepare Samples:
-
A high-concentration this compound standard at the Upper Limit of Quantitation (ULOQ).
-
A blank sample (matrix without the analyte).
-
The Lower Limit of Quantitation (LLOQ) standard.
-
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the ULOQ standard.
-
Inject the blank sample immediately after the ULOQ. Repeat with 2-3 more blank injections.
-
Inject the LLOQ standard.
-
-
Data Analysis:
-
Measure the peak area of this compound in the first blank injection following the ULOQ.
-
Measure the peak area of this compound in the LLOQ injection.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in LLOQ) * 100
-
Guide 2: Systematic Troubleshooting of Carryover Source
If the carryover assessment confirms an issue, follow these steps to isolate the source.
-
Isolate the Autosampler:
-
Replace the analytical column with a zero-dead-volume union.
-
Run the carryover assessment injection sequence again.
-
If carryover is significantly reduced or eliminated, the column is a major contributor. If it persists, the issue is likely in the autosampler or preceding tubing.
-
-
Focus on the Injector Needle and Wash System:
-
Ensure the needle wash solution is appropriate for this compound (see Table 2). The wash solvent should be strong enough to solubilize the analyte.
-
Increase the volume and duration of the needle wash. Consider using multiple wash solvents of increasing organic strength.
-
If the problem persists, inspect the needle for damage or blockage and replace it if necessary. Some systems offer needles with different materials (e.g., PEEK-coated) that can reduce carryover for hydrophobic compounds.[3]
-
-
Inspect the Injection Valve:
-
Worn or scratched rotor seals are a common source of carryover. Inspect the rotor seal and replace it if it shows signs of wear.
-
Consider using a different rotor seal material if available for your system.
-
-
Change Injection Mode:
-
If you are using a partial loop injection, switch to a full loop injection. This ensures the entire sample path is flushed more effectively.
-
Data and Protocols
Quantitative Data
| Condition | Typical Carryover (%) |
| Inadequate Wash Solution | > 1% |
| Standard Wash Solution | 0.1% - 1% |
| Optimized Wash Solution & Method | < 0.05% |
| Worn Rotor Seal | Can be > 5% |
Recommended Wash Solutions for this compound
Olanzapine is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and methanol.[1][5] Therefore, effective wash solutions should have a high organic content.
| Wash Solution | Composition | Rationale |
| Primary Wash | 90:10 Acetonitrile:Water with 0.1% Formic Acid | A strong solvent to remove the majority of the hydrophobic analyte. The acid can help with compounds that have basic sites. |
| Secondary Wash | 100% Isopropanol | A very strong organic solvent to remove any residual, highly adsorbed analyte. |
| Alternative | 50:50 Acetonitrile:Isopropanol | A strong, versatile organic mix. |
| Specialized | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Use with caution and ensure system compatibility. These are very strong solvents for highly persistent carryover. |
Note: Always ensure that the chosen wash solutions are compatible with your LC system components.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound carryover issues.
Caption: A flowchart for systematic troubleshooting of autosampler carryover.
References
Adjusting for Olanzapine-d4 variability between analytical runs
Welcome to the Technical Support Center for bioanalytical assays involving Olanzapine-d4 (B1165211). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage variability associated with the this compound internal standard (IS) in analytical runs.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in our analytical method?
A1: this compound is a stable isotope-labeled (SIL) internal standard.[1][2] It is considered the "gold standard" for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2] Its chemical structure is nearly identical to olanzapine (B1677200), with four deuterium (B1214612) atoms replacing four hydrogen atoms. This subtle difference allows the mass spectrometer to distinguish it from the unlabeled olanzapine analyte. The fundamental principle is that this compound, when added at a known and constant concentration to all samples (calibration standards, quality controls (QCs), and unknown study samples) at the earliest stage of sample preparation, will experience the same analytical variations as the olanzapine analyte.[3][4] These variations can include sample loss during extraction, inconsistencies in sample injection volume, and fluctuations in instrument response (e.g., ion suppression or enhancement).[1][4][5][6] By calculating the ratio of the analyte response to the IS response, these variations are normalized, leading to more accurate and precise quantification of olanzapine.[1]
Q2: We are observing significant variability in the this compound response across different analytical runs. What are the potential causes?
A2: Variability in the internal standard response is a common issue in bioanalytical assays and can stem from several sources.[3][5] It is crucial to investigate the root cause to ensure data integrity. Potential causes can be broadly categorized as:
-
Sample Preparation Inconsistencies: Errors such as inaccurate pipetting of the this compound spiking solution, incomplete mixing with the biological matrix, or variations in extraction efficiency between samples can lead to inconsistent IS responses.[5]
-
Matrix Effects: The biological matrix (e.g., plasma, serum) contains endogenous components that can interfere with the ionization of this compound in the mass spectrometer source, causing ion suppression or enhancement.[7] The composition of the matrix can vary between individual samples, leading to differential effects on the IS response.[6][7] Lipemia (high lipid content) and the type of anticoagulant used have been shown to influence matrix effects in olanzapine assays.[7]
-
Instrumental Issues: Fluctuations in the LC-MS/MS system's performance can cause IS response variability. This includes issues with the autosampler (e.g., inconsistent injection volumes, partial needle blockage), pump (e.g., inconsistent flow rate), or mass spectrometer (e.g., detector drift, source contamination).[5][6]
-
Internal Standard Stability: Degradation of this compound in the stock solution, working solution, or in the biological matrix during sample storage or processing can lead to a decreased response.[5][8] Olanzapine has been noted to be sensitive to light exposure.[8]
-
Batch Effects: Systematic differences between analytical runs (batches) can be introduced by factors such as different reagent lots, different analysts performing the extraction, or changes in instrument performance over time.
Q3: Our this compound response is consistently low in a specific batch of samples. How should we investigate this?
A3: A consistently low this compound response in a particular batch warrants a systematic investigation. The following troubleshooting guide can help identify the root cause.
Troubleshooting Guide: Low this compound Response
This guide provides a step-by-step approach to diagnosing and resolving consistently low internal standard responses.
Step 1: Initial Data Review and Assessment
Review the analytical run data to identify any patterns. Is the low response observed in all samples within the batch, or is it specific to certain types of samples (e.g., unknown samples vs. QCs)? The 2019 FDA guidance suggests that if the IS response variability in incurred samples is similar to that observed in calibrators and QCs, it is less likely to impact the results. However, a systemic low response across an entire batch is problematic.
Step 2: Investigation Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound response.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Critical Role of Olanzapine-d4 in Bioanalytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of accurate and reliable drug quantification. This guide provides a comprehensive comparison of bioanalytical methods for olanzapine (B1677200), with a focus on the use of Olanzapine-d4 as an internal standard. Through experimental data and detailed protocols, we illustrate the superiority of using a stable isotope-labeled internal standard for robust and reproducible results in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Olanzapine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder.[1][2] Accurate measurement of its concentration in biological matrices is crucial for ensuring therapeutic efficacy and minimizing side effects.[3][4] Bioanalytical method validation ensures that the chosen analytical procedure is suitable for its intended purpose. The use of an appropriate internal standard (IS) is paramount in this process, as it corrects for variability during sample preparation and analysis.[3]
Studies have demonstrated that bioanalytical methods employing stable isotope-labeled internal standards, such as this compound, exhibit enhanced linearity, precision, and accuracy compared to methods using structural analogs.[3] These deuterated standards have physicochemical properties nearly identical to the analyte, ensuring they behave similarly during extraction and ionization, thus providing more effective correction for potential matrix effects and procedural losses.[3]
Comparative Analysis of Method Performance
The following tables summarize the performance characteristics of various bioanalytical methods for olanzapine quantification, highlighting the advantages of using a deuterated internal standard like this compound or its close analogs (Olanzapine-d3, Olanzapine-d8).
| Validation Parameter | Method using Olanzapine-d3 (LC-MS/MS) [5] | Method using Olanzapine-d3 (HPLC-MS/MS) [2] | Method using RP-HPLC [6] | Method using HPLC with electrochemical detection [7] |
| Linearity Range | 0.012 - ULOQ (ng/mL) | 2 - 40 ng/mL | 1 - 40 µg/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.99 | 0.99901 | ≥ 0.99 | Not Specified |
| Accuracy (%) | 96.7 - 102.8 | 98.24 - 99.72 | 97.62 (recovery) | 99.9 - 101.1 (recovery) |
| Precision (%RSD) | 1.9 - 4.6 | < 15% (implied) | Not Specified | < 1.8% |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, LOD is 0.012 ng/mL | 2 ng/mL | 1.00 µg/mL | Not Specified |
| Internal Standard | Olanzapine-d3 | D3-Olanzapine | Quetiapine | LY170158 (structural analog) |
Table 1: Comparison of Linearity, Accuracy, Precision, and LLOQ.
| Stability Parameter | Method using d3-OLZ (UPLC-MS/MS) [8] | Method using LY170158 (HPLC) [7] |
| Short-Term (Room Temperature) | Stable | Not stable in brain homogenate > 2h at 25°C |
| Long-Term (-20°C / -70°C) | Stable for at least 90 days at -20°C | Stable for at least 110 days at -70°C |
| Freeze-Thaw Cycles | Stable | Not Specified |
| Post-Preparative | Stable | Not Specified |
Table 2: Comparison of Stability Data.
Experimental Workflow and Protocols
A robust bioanalytical method validation workflow is essential for generating reliable data. The following diagram illustrates a typical workflow for the quantification of olanzapine in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical method validation workflow for Olanzapine.
Detailed Experimental Protocols
Below are representative protocols for key experiments in the validation of a bioanalytical method for olanzapine using this compound.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract olanzapine and this compound from the biological matrix and remove potential interferences.
-
Procedure:
-
Condition an Oasis HLB 1cc (30mg) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[5]
-
To 0.5 mL of plasma sample, add 50 µL of this compound internal standard working solution.
-
Acidify the sample by adding a 2% formic acid solution.[3]
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[3]
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate olanzapine and this compound from other components and quantify them.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olanzapine: m/z 313.2 → 256.2[5]
-
This compound: The specific transition for this compound would be determined during method development (e.g., m/z 317.2 → 260.2, assuming a +4 Da shift).
-
-
3. Method Validation Experiments
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of olanzapine. Analyze these standards and plot the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is desirable.[2][5]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days (inter-day) and with at least five replicates on the same day (intra-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[5]
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are observed at the retention times of olanzapine and this compound.[6]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak response of the analyte in post-extraction spiked blank plasma with the response in a neat solution. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.[9]
-
Stability: Assess the stability of olanzapine in the biological matrix under various conditions, including short-term (room temperature), long-term (frozen), and after freeze-thaw cycles.[7][8]
Conclusion
The validation of bioanalytical methods is a critical step in drug development and therapeutic monitoring. The data and protocols presented in this guide underscore the importance of selecting an appropriate internal standard. The use of a stable isotope-labeled internal standard, such as this compound, consistently leads to more accurate, precise, and reliable data for the quantification of olanzapine in biological matrices. By following a rigorous validation workflow and employing robust experimental protocols, researchers can ensure the integrity and quality of their bioanalytical results.
References
- 1. Analytical method development and validation of olanzapine in formulated product [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Olanzapine-d4 vs. Olanzapine-d3 as an Internal Standard: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability in quantitative bioanalysis. This guide provides an objective comparison of Olanzapine-d4 and Olanzapine-d3 for use as internal standards in the quantification of the atypical antipsychotic drug, olanzapine (B1677200).
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, owing to their ability to mimic the analyte of interest during sample preparation and analysis, thereby compensating for variability. Both this compound and Olanzapine-d3 serve this purpose; however, the choice between them can have implications for analytical performance. This guide presents a review of available experimental data and protocols to aid in the selection of the most suitable internal standard for your research needs.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of bioanalytical methods utilizing either this compound or Olanzapine-d3 as an internal standard. Data has been compiled from published validation studies.
| Performance Metric | This compound | Olanzapine-d3 |
| Linearity (Correlation Coefficient, r²) | ≥ 0.9994 | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.5 nM (~0.16 ng/mL) |
| Precision (CV%) | Data not explicitly detailed in reviewed literature. | Within-assay: ≤ 4.8%Between-assay: ≤ 4.8% |
| Accuracy | Data not explicitly detailed in reviewed literature. | Within-assay: 2.6-11.9%Between-assay: 2.6-11.9% |
| Recovery | Not specified, but used with Supported Liquid Extraction. | 84-95% |
| Matrix Effects | Not specified. | 100-103% |
Experimental Protocols
Detailed methodologies for key experiments utilizing these internal standards are provided below.
Method Using this compound Internal Standard (Based on Supported Liquid Extraction)
This protocol is based on a method reported for the simultaneous determination of olanzapine and other compounds in human plasma.
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
To 100 µL of human plasma, add the this compound internal standard solution.
-
Vortex the sample to mix.
-
Load the sample onto a Supported Liquid Extraction (SLE) cartridge and wait for 5 minutes for the sample to be absorbed.
-
Elute the analyte and internal standard from the cartridge by applying an organic solvent (e.g., dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and hexane).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Olanzapine Transition: m/z 313.1 → 256.1
-
This compound Transition: m/z 317.1 → 259.1 (projected)
-
-
Method Using Olanzapine-d3 Internal Standard (Based on Protein Precipitation)
This protocol is a widely cited method for the quantification of olanzapine in serum.[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 25 µL of the Olanzapine-d3 internal standard solution.[1]
-
Add 300 µL of acidic acetonitrile to precipitate proteins.[1]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
-
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
-
Chromatographic Column: HSS T3 (2.1x100mm, 1.8µm).[1]
-
Mobile Phase: Gradient elution with acidic water and methanol (B129727) at a flow rate of 0.5 mL/min.[1]
-
Ionization: Positive ion electrospray ionization (ESI+).[1]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM).[1]
-
Mandatory Visualization
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
References
A Comparative Guide to Olanzapine-d4 and Olanzapine-d8 for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olanzapine-d4 and Olanzapine-d8, two commonly used internal standards for the quantification of the atypical antipsychotic drug, Olanzapine. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document aims to assist researchers in making an informed decision by presenting a detailed overview of their properties, performance characteristics, and a typical experimental protocol.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. Deuterated standards, such as this compound and Olanzapine-d8, are chemically almost identical to the analyte of interest, Olanzapine. This structural similarity ensures that they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. By adding a known amount of the deuterated standard to a sample, any variability during sample preparation and analysis can be normalized, leading to more accurate and precise quantification of the target analyte.
Chemical and Physical Properties
A fundamental aspect of selecting an internal standard is understanding its physical and chemical characteristics relative to the analyte. Below is a comparison of Olanzapine, this compound, and Olanzapine-d8.
| Property | Olanzapine | This compound | Olanzapine-d8 |
| Chemical Structure | 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine | Deuterium-labeled Olanzapine | Deuterium-labeled Olanzapine |
| Molecular Formula | C₁₇H₂₀N₄S | C₁₇H₁₆D₄N₄S | C₁₇H₁₂D₈N₄S |
| Molecular Weight | ~312.43 g/mol | ~316.46 g/mol | ~320.48 g/mol |
| Monoisotopic Mass | 312.1409 u | 316.1659 u | 320.1910 u |
| Deuterium Labeling | N/A | 4 Deuterium atoms | 8 Deuterium atoms |
Performance Comparison in Quantitative Analysis
The primary advantage of a higher degree of deuteration, as in Olanzapine-d8, is the reduced risk of isotopic contribution from the analyte to the internal standard's mass channel, and vice versa. This is particularly important when the analyte concentration is very high. However, for most applications, both this compound and Olanzapine-d8 are expected to perform comparably and provide reliable quantification. The choice between them may ultimately depend on commercial availability and cost.
Below is a summary of typical performance characteristics reported in literature for LC-MS/MS methods utilizing these internal standards.
| Performance Metric | Typical Performance with this compound or -d8 as Internal Standard |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% (at LLOQ), < 10-15% (at other concentrations) |
| Accuracy (%Bias) | Within ±15% (at LLOQ), Within ±10-15% (at other concentrations) |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL in plasma/serum |
| Recovery | Consistent and reproducible across the calibration range |
| Matrix Effect | Minimal and compensated for by the internal standard |
Experimental Protocol: Quantification of Olanzapine in Human Plasma using LC-MS/MS
This section outlines a representative experimental protocol for the quantification of Olanzapine in human plasma using either this compound or Olanzapine-d8 as an internal standard. This protocol is a composite of commonly employed methodologies and should be optimized and validated in the user's laboratory.
1. Materials and Reagents
-
Olanzapine analytical standard
-
This compound or Olanzapine-d8 internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of Olanzapine and the internal standard (this compound or -d8) in methanol.
-
Prepare working standard solutions of Olanzapine by serial dilution of the stock solution.
-
Prepare calibration curve standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.
-
Prepare a working internal standard solution (e.g., 100 ng/mL in methanol).
3. Sample Preparation (Protein Precipitation Method)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Olanzapine from endogenous plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olanzapine: e.g., m/z 313.1 → 256.1
-
This compound: e.g., m/z 317.1 → 260.1
-
Olanzapine-d8: e.g., m/z 321.1 → 260.1 (Note: The exact m/z values should be optimized on the specific instrument used.)
-
5. Data Analysis
-
Quantify Olanzapine concentrations in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) depict the key stages.
References
A Comparative Guide to Olanzapine Bioanalytical Methods: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
While a formal cross-validation study for a singular Olanzapine-d4 method across multiple laboratories is not publicly available, this guide provides a comparative analysis of various validated bioanalytical methods for olanzapine (B1677200) reported in scientific literature. By examining the performance characteristics of these individual methods through the lens of regulatory cross-validation principles, this document offers valuable insights for researchers involved in the quantification of olanzapine in biological matrices.
The accurate measurement of olanzapine is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. When bioanalysis is conducted across different laboratories, it is imperative to ensure that the analytical methods yield comparable results. Regulatory bodies like the FDA, EMA, and the International Council for Harmonisation (ICH) provide clear guidelines for the cross-validation of bioanalytical methods to establish this equivalency.[1][2][3][4][5][6][7][8][9][10][11] This guide synthesizes data from several single-laboratory validation studies, presenting the information in a structured format to facilitate comparison and understanding of the key performance indicators.
Principles of Bioanalytical Method Cross-Validation
Cross-validation is the process of comparing the validation parameters of two or more bioanalytical methods that are used to generate data within the same study or across different studies.[8] This is particularly important when:
-
Data is generated at more than one laboratory or site.
-
Different analytical methods are used to generate data for the same study.
-
A validated method is transferred to another laboratory.
The core objective is to ensure that the data are reliable and can be compared, regardless of where or how they were generated.[12] Key validation parameters that are assessed include accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).
Comparative Analysis of Validated Olanzapine Methods
The following tables summarize the experimental conditions and validation data from several published LC-MS/MS methods for the quantification of olanzapine in human plasma. While these studies did not use this compound specifically as the internal standard in all cases, they employed deuterated analogues (like Olanzapine-d3) or other suitable internal standards, and their validation data provide a strong basis for performance comparison.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Internal Standard (IS) | Olanzapine-d3 | Venlafaxine | Irbesartan |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether | Liquid-Liquid Extraction (LLE) with diethyl ether-diisopropyl ether |
| Chromatographic Column | Waters XBrige C18 | ACE C18 | Reversed-phase C18 |
| Mobile Phase | Gradient elution | Isocratic: Water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid (50:50 v/v) | Isocratic: Deionized water (0.1% trifluoroacetic acid)-acetonitrile (20:80, v/v) |
| Flow Rate | Not specified | 1.2 mL/min | 1 mL/min |
| Mass Spectrometry | ESI+ | ESI+ | ESI+ |
| MRM Transition (Olanzapine) | m/z 313.2 → 256.1 | m/z 313.1 > 256.1 | m/z 313.1 |
| MRM Transition (IS) | m/z 316.2 → 256.1 | m/z 278.1 > 260.2 | m/z 429.4 |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.1 - 20 | 1 - 20 | 2 - 300 |
| Correlation Coefficient (r²) | > 0.99 | 0.9976 | > 0.9993 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 1 | 2 |
| Intra-day Precision (%CV) | < 10% | < 11.60% | < 7.55% |
| Inter-day Precision (%CV) | < 10% | < 11.60% | < 7.55% |
| Intra-day Accuracy (%Bias) | Within ±10% | < 1.66% | > 7.59% |
| Inter-day Accuracy (%Bias) | Within ±10% | < 1.66% | > 7.59% |
| Recovery (%) | Not specified | 90.08 | 94.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of bioanalytical assays. The following sections outline the general procedures employed in the referenced studies.
Sample Preparation
-
Method 1 (SPE): Plasma samples were acidified, and an internal standard was added. The samples were then loaded onto a solid-phase extraction cartridge. After washing to remove interferences, the analyte and internal standard were eluted, and the eluate was evaporated and reconstituted for injection.
-
Method 2 (LLE): An internal standard was added to the plasma samples, followed by the addition of methyl tert-butyl ether. The mixture was vortexed and centrifuged. The organic layer was then transferred, evaporated to dryness, and the residue was reconstituted in the mobile phase.[13]
-
Method 3 (LLE): A mixture of diethyl ether and diisopropyl ether was used for the extraction of olanzapine and the internal standard from plasma.[9]
Liquid Chromatography and Mass Spectrometry (LC-MS/MS)
Across the compared methods, reversed-phase chromatography with a C18 column was the standard approach. The mobile phases typically consisted of a mixture of an aqueous component with an organic modifier (acetonitrile or methanol) and an acid (formic acid or trifluoroacetic acid) to improve peak shape and ionization efficiency. Detection was uniformly achieved using tandem mass spectrometry with electrospray ionization in the positive ion mode (ESI+), monitoring specific multiple reaction monitoring (MRM) transitions for olanzapine and the internal standard to ensure selectivity and sensitivity.
Visualizing the Workflow and Key Comparison Points
To better understand the process of bioanalytical method validation and the critical points of comparison in a cross-validation scenario, the following diagrams are provided.
Conclusion
The successful cross-validation of a bioanalytical method is fundamental for ensuring the integrity and comparability of data in multi-site clinical trials and other studies where samples are analyzed in different laboratories. While a direct cross-validation study for a specific this compound method was not found, the comparison of validation data from several well-documented, single-laboratory validated methods for olanzapine provides a robust framework for understanding the expected performance characteristics of such assays. The presented data demonstrates that with careful optimization of sample preparation and LC-MS/MS conditions, sensitive, accurate, and precise methods for the quantification of olanzapine in human plasma can be developed and validated. Researchers planning to transfer or compare olanzapine bioanalytical methods should adhere to the principles outlined in regulatory guidelines and focus on the key validation parameters highlighted in this guide to ensure data of the highest quality and reliability.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. fda.gov [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. e-b-f.eu [e-b-f.eu]
- 13. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) for Olanzapine-d4 Recovery
For researchers, scientists, and professionals in drug development, the efficient and reliable extraction of analytes from complex biological matrices is a critical step in bioanalysis. This guide provides a comprehensive comparison of two common sample preparation techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), focusing on the recovery of Olanzapine-d4, a deuterated internal standard of the atypical antipsychotic drug olanzapine (B1677200).
This objective comparison is supported by experimental data from various studies, detailing the performance of each method and providing insights into their respective advantages and disadvantages. While the presented data primarily focuses on olanzapine, the extraction behavior of its deuterated analog, this compound, is chemically analogous.
Quantitative Data Summary
The following table summarizes the recovery efficiencies of olanzapine using SPE and LLE as reported in several scientific publications.
| Extraction Method | Analyte | Recovery Rate (%) | Source |
| Solid-Phase Extraction (SPE) | Olanzapine | > 87.3 | [1] |
| Solid-Phase Extraction (SPE) | Olanzapine | > 90 | [2] |
| Solid-Phase Extraction (SPE) | Olanzapine | 99.0 - 100.5 | [3] |
| Liquid-Liquid Extraction (LLE) | Olanzapine | 85.5 ± 1.9 | [4] |
| Liquid-Liquid Extraction (LLE) | Olanzapine | 90.08 | [5] |
Experimental Workflows
To visualize the procedural differences between SPE and LLE for this compound extraction, the following workflow diagrams are provided.
References
- 1. Development and validation of solid-phase extraction coupled with a liquid chromatography-tandem mass spectrometry method for quantitation of olanzapine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive liquid chromatography/electrospray tandem mass spectrometry assay for the quantification of olanzapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Analytical Accuracy: A Comparative Guide to Olanzapine-d4 Stability Under Various Storage Conditions
For researchers, scientists, and drug development professionals utilizing Olanzapine-d4 as an internal standard, ensuring its stability throughout the experimental workflow is paramount for accurate and reproducible results. This guide provides a comprehensive overview of the stability of this compound under different storage conditions, drawing comparisons with its non-deuterated counterpart, Olanzapine. While direct stability studies on this compound are not extensively available in public literature, this guide combines established knowledge of Olanzapine's stability with best practices for handling deuterated compounds to offer valuable insights and detailed experimental protocols for in-house validation.
Olanzapine, an atypical antipsychotic, is known to be sensitive to environmental factors such as temperature, humidity, and light.[1][2] Forced degradation studies on Olanzapine have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[1] Given that this compound shares a virtually identical chemical structure with Olanzapine, apart from the isotopic labeling, it is reasonable to infer that it will exhibit similar sensitivities. Therefore, proper storage and handling are crucial to maintain its isotopic purity and concentration.
Comparative Stability Overview
The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte of interest, providing a reliable reference for quantification. However, the stability of the deuterium (B1214612) label itself is a critical consideration. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down metabolic degradation. While this can be advantageous in pharmacokinetic studies, it does not inherently guarantee stability under various storage conditions.
This guide outlines key stability tests and provides recommended storage conditions to ensure the integrity of your this compound standard.
Data Presentation: Stability of this compound (Inferred) and Olanzapine
The following tables summarize the expected stability of this compound based on data from Olanzapine stability studies and general guidelines for deuterated compounds. It is crucial to perform in-house validation to confirm these recommendations for your specific laboratory conditions and formulations.
Table 1: Long-Term Storage Stability
| Compound | Condition | Duration | Stability | Recommendation |
| This compound (in solution) | -20°C, protected from light | ≥ 1 month | Expected to be stable | Recommended for long-term storage of stock and working solutions. |
| This compound (solid) | -20°C, protected from light, inert atmosphere | ≥ 1 year | Expected to be stable | Optimal for long-term storage of neat material. |
| Olanzapine (in solution) | -70°C in brain homogenate | 110 days | Stable | Demonstrates good stability at ultra-low temperatures. |
| Olanzapine (solid) | Room Temperature, protected from light and moisture | 28 days | Stable (92-103% content) | Indicates sensitivity to environmental factors. |
Table 2: Short-Term Storage Stability
| Compound | Condition | Duration | Stability | Recommendation |
| This compound (in autosampler) | 4°C, protected from light | Up to 24 hours | Expected to be stable | Suitable for the duration of a typical analytical run. Re-analysis of QC samples is recommended for longer sequences. |
| Olanzapine (in brain homogenate) | 25°C | > 2 hours | Unstable | Highlights the importance of controlled temperature for biological samples. |
Table 3: Freeze-Thaw Stability
| Compound | Cycles | Condition | Stability | Recommendation |
| This compound (in solution) | 3 cycles | -20°C to Room Temperature | Expected to be stable | Minimize freeze-thaw cycles. Aliquoting stock solutions is highly recommended. |
| Olanzapine | 5 cycles | -20°C and -80°C | Stable in serum | Indicates robustness in biological matrices under controlled freeze-thaw conditions. |
Table 4: Photostability
| Compound | Condition | Duration | Stability | Recommendation |
| This compound | Exposure to UV and visible light | To be determined | Expected to be photosensitive | Always store in amber vials or protect from light. Conduct photostability studies according to ICH guidelines. |
| Olanzapine | Exposure to light | Not specified | Sensitive | Confirms the need for light protection. |
Experimental Protocols
To ensure the validity of analytical data, it is essential to perform in-house stability studies for this compound in the specific matrices and storage conditions used in your laboratory. The following are detailed methodologies for key stability experiments.
Long-Term Stability Assessment
Objective: To determine the stability of this compound over an extended period under specified storage conditions.
Methodology:
-
Sample Preparation: Prepare replicate quality control (QC) samples at a minimum of two concentration levels (low and high) in the relevant matrix (e.g., plasma, buffer).
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Storage: Store the remaining QC samples at the desired long-term storage temperature (e.g., -20°C or -80°C), protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QC samples.
-
Sample Analysis: Allow the samples to thaw completely at room temperature, mix thoroughly, and analyze them using a validated analytical method.
-
Data Evaluation: Calculate the mean concentration of the stored QC samples at each time point and compare it to the initial (time zero) concentration. The standard is considered stable if the mean concentration is within ±15% of the nominal concentration.
Short-Term (Autosampler) Stability Assessment
Objective: To evaluate the stability of this compound in the autosampler under the conditions of a typical analytical run.
Methodology:
-
Sample Preparation: Prepare replicate QC samples at low and high concentrations in the relevant matrix.
-
Storage: Place the QC samples in the autosampler set at a specific temperature (e.g., 4°C).
-
Time-Point Analysis: Analyze the samples at various time points over the expected run time (e.g., 0, 4, 8, 12, and 24 hours).
-
Data Evaluation: Compare the concentrations of the samples at each time point to the initial (time zero) concentration. The compound is deemed stable if the results are within ±15% of the initial value.
Freeze-Thaw Stability Assessment
Objective: To assess the stability of this compound after repeated cycles of freezing and thawing.
Methodology:
-
Sample Preparation: Prepare replicate QC samples at low and high concentrations in the desired matrix.
-
Initial Analysis (Cycle 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples completely at the intended storage temperature (e.g., -20°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This constitutes one freeze-thaw cycle. Repeat for a minimum of three cycles.
-
-
Sample Analysis: After the final thaw, analyze the QC samples.
-
Data Evaluation: Compare the mean concentration of the samples that have undergone freeze-thaw cycles to the baseline concentration. Stability is confirmed if the mean concentration is within ±15% of the initial concentration.
Photostability Assessment (as per ICH Q1B Guidelines)
Objective: To evaluate the intrinsic photostability characteristics of this compound.
Methodology:
-
Sample Preparation:
-
For solid-state testing, spread a thin layer of the compound in a suitable container.
-
For solution-state testing, prepare a solution of known concentration in a photochemically inert and transparent container.
-
-
Light Exposure: Expose the samples to a light source that produces a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Dark Control: Protect a parallel set of samples from light to serve as dark controls.
-
Sample Analysis: At appropriate time intervals, analyze the exposed samples and the dark controls for degradation products and potency.
-
Data Evaluation: Compare the results from the light-exposed samples to those of the dark controls to determine the extent of photodegradation.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described stability tests.
References
Inter-laboratory Insights: A Comparative Guide to Bioanalytical Methods for Olanzapine using Olanzapine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of olanzapine (B1677200) in biological matrices, with a focus on methods utilizing its deuterated internal standard, Olanzapine-d4. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice that enhances the accuracy and precision of bioanalytical assays by correcting for variability during sample preparation and analysis.[1] This document summarizes key performance data from various studies and details the experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Performance of Bioanalytical Methods
The following tables summarize the quantitative performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of olanzapine. These methods employ this compound as the internal standard and have been validated in human plasma.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Olanzapine
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Biological Matrix | Reference |
| 1-20 | 1 | Human Plasma | [2] |
| 2-300 | 2 | Human Plasma | [3][4] |
| 0.1-20 | 0.1 | Human Plasma | [4] |
| 0.100–100 | 0.100 | Human Plasma | [1] |
| 1-40 (µg/mL) | 1.00 (µg/mL) | Human Plasma | [5] |
Table 2: Precision and Accuracy of LC-MS/MS Methods for Olanzapine
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | < 11.60 | < 11.60 | < 1.66 (RE%) | [2] |
| LC-MS/MS | < 7.5 | < 7.5 | < 7.59 (RE%) | [3] |
| UPLC-MS/MS | Within 10 | Within 10 | Within 10 | [4] |
| LC-MS/MS | 1.9–4.6 | 1.9–4.6 | 96.7–102.8 | [6] |
Table 3: Recovery Rates for Olanzapine in Bioanalytical Methods
| Method | Mean Recovery (%) | Biological Matrix | Reference |
| LC-MS/MS | 90.08 | Human Plasma | [2] |
| LC/MS | 94.8 | Human Plasma | [4] |
| RP-HPLC | 97.62 | Human Plasma | [5] |
| LC-MS/MS | 93.4–101.4 | Human Plasma | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the performance comparison tables. These protocols provide a foundation for the development and validation of bioanalytical methods for olanzapine.
Protocol 1: LC-MS/MS Method for Olanzapine in Human Plasma
This method demonstrates a rapid and validated approach for quantifying olanzapine in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of human plasma, add the internal standard (this compound).
-
Perform liquid-liquid extraction using methyl tert-butyl ether.[2]
-
-
Chromatographic Conditions:
-
Column: ACE C18, 125 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: Isocratic elution with 50:50 (v/v) mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Retention Times: Olanzapine at 0.78 min.[2]
-
-
Mass Spectrometric Detection:
Protocol 2: UPLC-MS/MS Method for Olanzapine in Human Plasma
This protocol outlines an ultra-high performance liquid chromatography-tandem mass spectrometry method for the determination of olanzapine.
-
Sample Preparation (Solid-Phase Extraction):
-
Chromatographic Conditions:
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) in Water:Acetonitrile (10:90).[6][7]
-
Mass Spectrometric Detection:
Visualizations
The following diagrams illustrate the experimental workflow for olanzapine bioanalysis and the signaling pathways affected by the drug.
Caption: Experimental workflow for the bioanalysis of Olanzapine.
Caption: Olanzapine's primary mechanism of action and signaling pathways.
Olanzapine is an atypical antipsychotic that primarily acts as an antagonist on dopamine and serotonin receptors.[8][9] It exhibits a high affinity for dopamine D2 receptors in the mesolimbic pathway, which is associated with the reduction of positive symptoms of psychosis such as hallucinations and delusions.[8][9][10] Additionally, its antagonism of serotonin 5HT2A receptors in the frontal cortex is believed to contribute to the alleviation of negative symptoms.[10] Recent studies also suggest that olanzapine may exert its effects by modulating downstream signaling pathways, including the PI3K-Akt and MAPK signaling pathways, which are involved in neuroinflammation and neuroplasticity.[11]
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. valleyinternational.net [valleyinternational.net]
- 8. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of LC-MS/MS and GC-MS Methods for Olanzapine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Olanzapine (B1677200) in biological matrices. This document summarizes experimental data, details methodologies, and presents visual workflows to aid researchers in selecting the most suitable analytical technique for their specific needs.
Introduction
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] Accurate and reliable quantification of Olanzapine in biological samples such as plasma and serum is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[2] Both LC-MS/MS and GC-MS are powerful analytical techniques capable of providing the sensitivity and selectivity required for these applications. However, they differ significantly in their principles of separation, sample preparation requirements, and instrumentation. This guide aims to provide an objective comparison of these two methods to assist in informed decision-making.
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are crucial for reproducibility and method validation. The following sections outline typical experimental protocols for Olanzapine analysis using each technique, based on established and validated methods.
LC-MS/MS Methodology
LC-MS/MS has become the predominant method for Olanzapine quantification due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.
1. Sample Preparation:
-
Solid Phase Extraction (SPE): A common technique where a 200 μL plasma sample is loaded onto an SPE cartridge.[3] The cartridge is washed, and Olanzapine is eluted with an organic solvent.
-
Liquid-Liquid Extraction (LLE): Samples are extracted from a 400 μL plasma sample using a solvent like methyl tert-butyl ether.[4]
-
Protein Precipitation: A simple and rapid method where proteins in a 100 μL serum sample are precipitated using acidic acetonitrile (B52724).[5]
2. Chromatographic Separation:
-
Column: A C18 column (e.g., 100 mm x 4.6 mm, 5 μm) is typically used.[3]
-
Mobile Phase: A gradient or isocratic elution is performed using a mixture of an aqueous solution (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][6]
-
Flow Rate: A typical flow rate is around 1.2 mL/min.[4]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[7][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[7][5]
-
Transitions: For Olanzapine, the transition m/z 313.1 > 256.1 is frequently monitored.[4][5] An internal standard, such as Olanzapine-d3 (m/z 316.1 > 256.1), is used for quantification.[5]
GC-MS Methodology
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like Olanzapine, derivatization is often necessary to improve volatility and chromatographic performance.
1. Sample Preparation:
-
Solvent Extraction: A 500 μL plasma sample is mixed with an internal standard (e.g., promazine) and extracted with a mixture of dichloromethane (B109758) and n-hexane after alkalinization.[1]
-
Derivatization (to prevent adsorption): To prevent the adsorption of the basic Olanzapine molecule to active sites in the GC system, glass tubes are silylated, and triethylamine (B128534) (TEA) is added to the extraction solvent and the final reconstituted sample.[1]
2. Chromatographic Separation:
-
Column: A fused silica (B1680970) capillary column, such as a DB-5MS (30 m x 0.32 mm i.d., 0.25 μm), is suitable.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to ensure good separation and peak shape.
3. Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.[1]
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of Olanzapine and the internal standard.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance characteristics of LC-MS/MS and GC-MS for Olanzapine analysis based on published validation data.
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 0.1 - 40.0 ng/mL[3] | 0.5 - 100 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[3] | 0.5 ng/mL[1] |
| Limit of Detection (LOD) | 0.012 ng/mL[3] | Not explicitly stated in the provided abstract, but the LOQ is 0.5 ng/mL. |
| Precision (Intra- and Inter-day) | < 5.0% (as coefficient of variation)[3] | < 7.36% (coefficient of variation)[1] |
| Accuracy | > 90% (relative recovery)[3] | 94.6 - 110%[1] |
| Recovery | > 90%[3] | Not explicitly stated in the provided abstract. |
| Sample Volume | 200 μL[3] | 500 μL[1] |
| Run Time | 3.5 min[3] | Not explicitly stated in the provided abstract. |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for Olanzapine analysis using LC-MS/MS and GC-MS.
References
- 1. Development and validation of a GC-EI-MS method with reduced adsorption loss for the quantification of olanzapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Olanzapine-d4 from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
The reliability of quantitative bioanalytical methods hinges on the quality of the internal standards used. Olanzapine-d4, a deuterated form of the atypical antipsychotic olanzapine (B1677200), is a critical tool for researchers using mass spectrometry to accurately quantify olanzapine in biological matrices.[1][2][3] Given its importance, a rigorous evaluation of this compound from various suppliers is not just recommended—it is essential for ensuring data integrity.
This guide provides a framework for the systematic evaluation of this compound, outlining key performance parameters, detailed experimental protocols, and a clear methodology for data comparison.
Key Performance Parameters for this compound
When sourcing this compound, several key quality attributes must be assessed. These parameters, typically reported in a Certificate of Analysis (CoA), should be independently verified through the experimental protocols outlined in this guide.
| Parameter | Description | Acceptance Criteria | Primary Analytical Technique(s) |
| Chemical Purity | The percentage of the desired compound (this compound) relative to all other chemical species, excluding isotopic variants. | > 98% (Typical) | High-Performance Liquid Chromatography (HPLC) with UV detection; Ultra-High-Performance Liquid Chromatography (UPLC).[4][5] |
| Isotopic Purity | The percentage of the deuterated compound that contains the specified number of deuterium (B1214612) atoms (d4) relative to all isotopic variants (d0, d1, d2, d3, etc.). | > 98% (Typical) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS); High-Resolution Mass Spectrometry (HR-MS).[6] |
| Isotopic Enrichment | The percentage of deuterium atoms at the specified labeled positions. | > 99% per labeled position | Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7][8] |
| Structural Integrity | Confirmation that the chemical structure is correct and that the deuterium labels are in the intended positions. | Consistent with the known structure of Olanzapine. | Nuclear Magnetic Resonance (NMR) Spectroscopy; Mass Spectrometry (MS).[6] |
| Stability | The ability of the compound to maintain its chemical and isotopic purity over time under specified storage conditions.[9] | No significant degradation or change in purity over the recommended storage period. | HPLC/UPLC, LC-MS/MS (conducted at intervals).[10] |
Experimental Protocols
The following protocols provide detailed methodologies for verifying the key performance parameters of this compound.
This method determines the presence of non-deuterated impurities and degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5-µm packing).[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) in a 55:45 (v/v) ratio.[12]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 258 nm.[14]
-
Procedure:
-
Prepare a stock solution of this compound from the supplier at a concentration of 1 mg/mL in the mobile phase.[13]
-
From the stock solution, prepare a working solution of approximately 20 µg/mL.
-
Inject 10 µL of the working solution into the HPLC system.
-
Record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.
-
Calculate the chemical purity by determining the area percentage of the main this compound peak relative to the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This protocol is crucial for confirming the isotopic distribution and ensuring minimal presence of the non-deuterated (d0) analogue.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[15][16]
-
Chromatographic Conditions: Utilize the HPLC conditions from Protocol 1 or an established UPLC method for faster analysis.[17]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan analysis over a mass range that includes the molecular ions for Olanzapine-d0 (m/z 313.2) and this compound (m/z 317.2).
-
-
Procedure:
-
Prepare a solution of this compound at approximately 1 µg/mL in the mobile phase.
-
Infuse the solution directly or inject it into the LC-MS/MS system.
-
Acquire the full scan mass spectrum in the region of the molecular ions.
-
Integrate the peak areas for the isotopic peaks corresponding to d0, d1, d2, d3, and d4.
-
Calculate the isotopic purity for the d4 species.
Isotopic Purity (d4 %) = (Intensity of d4 Peak / Sum of Intensities of All Isotopic Peaks) x 100
-
NMR spectroscopy provides definitive confirmation of the chemical structure and the precise location of the deuterium labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments:
-
¹H NMR (Proton NMR): This spectrum will confirm the overall structure. The signals corresponding to the positions where deuterium has been substituted should be absent or significantly reduced in intensity.
-
¹³C NMR (Carbon NMR): This spectrum helps confirm the carbon skeleton of the molecule.
-
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, confirming their presence and chemical environment, which verifies the location of the labels.[8]
-
-
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the this compound standard in approximately 0.7 mL of the chosen deuterated NMR solvent.
-
Acquire ¹H, ¹³C, and ²H NMR spectra.
-
Compare the acquired spectra with reference spectra of non-deuterated Olanzapine and literature data to confirm the structure and the specific sites of deuteration. The absence of signals in the ¹H NMR spectrum at the expected positions of deuteration is a key indicator of successful labeling.[6]
-
Visualizing Workflows and Mechanisms
The process of evaluating and selecting a suitable this compound supplier can be visualized as a logical workflow. This ensures a systematic and thorough comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Analytical method development and validation of olanzapine in formulated product [wisdomlib.org]
- 5. jchr.org [jchr.org]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. scispace.com [scispace.com]
- 11. uspnf.com [uspnf.com]
- 12. academic.oup.com [academic.oup.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. tsijournals.com [tsijournals.com]
- 15. Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Olanzapine-d4 in Regulated Bioanalysis: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, Olanzapine-d4, against structural analog internal standards for the quantitative analysis of olanzapine (B1677200) in regulated bioanalysis. The selection of an internal standard directly impacts the accuracy and precision of the analytical data, which is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis, a view supported by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1] The key advantage of a SIL IS, such as this compound, is its high degree of chemical and physical similarity to the analyte, olanzapine. This similarity ensures that the IS and analyte behave almost identically during sample preparation, chromatography, and ionization, thereby providing superior correction for potential variabilities and matrix effects.
Structural analog internal standards, on the other hand, are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While they can be a viable and more cost-effective alternative, their physicochemical properties may differ from the analyte, potentially leading to less accurate correction for analytical variability.
This guide presents a comparison of the accuracy and precision of bioanalytical methods for olanzapine using this compound (or other deuterated analogs as a proxy) versus various structural analogs, based on data from published studies.
Performance Comparison: this compound vs. Structural Analogs
The following table summarizes the validation parameters for the bioanalysis of olanzapine using either a deuterated internal standard or a structural analog. The data has been collated from different studies and, therefore, represents an indirect comparison. Experimental conditions across these studies may vary.
| Validation Parameter | Method with Deuterated Internal Standard (e.g., Olanzapine-d3) | Method with Structural Analog Internal Standard (e.g., Clozapine, Quetiapine, Irbesartan) |
| Accuracy (%) | 96.7 - 102.8[2] | 88.60 - 114.03[3] |
| Precision (%RSD) | Intra-day: 1.9 - 4.6[2] | Intra-day: 1.90 - 12.63[3] |
| Inter-day: Not explicitly stated, but within acceptable limits[2] | Inter-day: 5.24 - 12.17[3] | |
| Linearity (r²) | > 0.99[2] | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[4] | 0.50 µg/mL (as OLA)[3] |
| Recovery (%) | 93.4 - 101.4[2] | 97.62 (for OLA)[3] |
Note: The data presented is a summary from different studies and not a direct head-to-head comparison within a single study. Variations in experimental protocols and matrices can influence the results.
Experimental Protocols
Method Using this compound (Deuterated Internal Standard)
This section outlines a typical experimental protocol for the bioanalysis of olanzapine in human plasma using a deuterated internal standard and LC-MS/MS.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add the internal standard solution (Olanzapine-d3).
-
The samples are then extracted using a solid-phase extraction cartridge (e.g., Waters Oasis HLB).[5]
-
The cartridge is washed to remove interferences.
-
The analyte and internal standard are eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]
2. Liquid Chromatography
-
Column: ACE 5 C18-300 (100 mm × 4.6 mm, 5 µm)[5]
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) (e.g., 10:90 v/v).[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 35°C[6]
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[1][6]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Method Using a Structural Analog Internal Standard
This section outlines a typical experimental protocol for the bioanalysis of olanzapine in human plasma using a structural analog internal standard and LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 400 µL of human plasma, add the internal standard solution (e.g., Venlafaxine).[7]
-
Add an extraction solvent (e.g., methyl tert-butyl ether).[7]
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
The organic layer containing the analyte and internal standard is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.[7]
2. Liquid Chromatography
-
Column: ACE C18 (125 × 4.6 mm, 5 µm)[7]
-
Mobile Phase: Isocratic elution with a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid (50:50 v/v).[7]
-
Flow Rate: 1.2 mL/min[7]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[7]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the regulated bioanalysis of olanzapine using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended approach for the regulated bioanalysis of olanzapine. The near-identical physicochemical properties of a SIL IS to the analyte provide more effective compensation for matrix effects and other sources of analytical variability, leading to improved accuracy and precision. While structural analogs can offer acceptable performance and may be more readily available, the data suggests that deuterated internal standards provide a higher level of confidence in the generated data, which is crucial for regulatory submissions and clinical decision-making. Researchers should carefully consider the specific requirements of their study and the regulatory landscape when selecting an internal standard for olanzapine bioanalysis.
References
- 1. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Olanzapine-d4: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists
This document provides detailed procedural guidance for the safe and compliant disposal of Olanzapine-d4, a deuterated analog of the atypical antipsychotic medication Olanzapine. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance within a laboratory setting. For research professionals, understanding the correct handling and disposal of chemical reagents is a fundamental aspect of laboratory safety and responsible scientific practice.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the associated hazards. Olanzapine is toxic if swallowed and may cause skin and serious eye irritation.[1][2] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a laboratory hood.[3]
-
Eye Protection: Wear safety glasses or goggles.[3]
-
Skin Protection: Use chemically resistant gloves and a lab coat.[3]
-
Respiratory Protection: If dust is generated, a dust mask with an appropriate filter (e.g., P3) is recommended.[3]
In the event of exposure, follow standard first aid procedures and seek medical attention. If swallowed, do not induce vomiting and call for immediate medical help.[1]
This compound Waste Classification
Olanzapine is not classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA).[4][5] Specifically, it is not found on the P or U lists of hazardous chemicals. Therefore, it is considered a non-RCRA hazardous pharmaceutical waste. While not federally mandated as hazardous, this waste must still be managed responsibly to prevent environmental contamination and potential harm.[6][7] State and local regulations may have more stringent requirements for the disposal of pharmaceutical waste.[8]
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The following procedure outlines the recommended steps for the proper disposal of this compound from a research or drug development environment.
1. Segregation of Waste:
-
Proper segregation is the first and most critical step.
-
Do not mix this compound waste with regular trash, sharps containers, or RCRA-hazardous waste.[7]
-
Designate a specific waste container for non-hazardous pharmaceutical waste. These containers are often white with blue lids or clearly labeled for "incineration only".[6]
2. Packaging of Waste:
-
Solid Waste: Collect solid this compound, such as unused powder, in a securely sealed container. Do not leave loose pills or powder in the waste container.[7]
-
Contaminated Labware: Disposable items that have come into direct contact with this compound (e.g., weigh boats, pipette tips, gloves) should also be placed in the designated non-hazardous pharmaceutical waste container.
-
Labeling: Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the date.
3. Storage of Waste:
-
Store the sealed waste container in a secure, designated area within the laboratory that is inaccessible to unauthorized personnel.[7]
-
This storage area should be away from general laboratory traffic.
4. Arrangement for Disposal:
-
Engage a licensed medical or pharmaceutical waste disposal contractor for the collection and disposal of the waste.[9][10][11]
-
These contractors are equipped to transport and dispose of pharmaceutical waste in compliance with federal, state, and local regulations.
5. Incineration:
-
The recommended method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility.[6][8] This ensures the complete destruction of the active pharmaceutical ingredient.
6. Documentation:
-
Maintain a detailed record of all pharmaceutical waste generated and disposed of. This should include the name of the substance, quantity, and date of disposal.
-
Obtain and retain a certificate of destruction from the waste disposal contractor as proof of proper disposal.[7]
Quantitative Data Summary
The following table summarizes key hazard and classification data for Olanzapine. As this compound is a deuterated form, its chemical and toxicological properties are considered to be essentially the same as Olanzapine for the purposes of handling and disposal.
| Parameter | Value | Reference |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure) | [1] |
| Signal Word | Danger | [2] |
| RCRA Waste Code | Not Listed | [4][5] |
| Disposal Method | Incineration | [6][8] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. bioservusa.com [bioservusa.com]
- 5. dep.wv.gov [dep.wv.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. medicalwastepros.com [medicalwastepros.com]
- 11. medicalwastepros.com [medicalwastepros.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
